Product packaging for 5-trans-PGE2(Cat. No.:CAS No. 36150-00-2)

5-trans-PGE2

カタログ番号: B1664669
CAS番号: 36150-00-2
分子量: 352.5 g/mol
InChIキー: XEYBRNLFEZDVAW-BRNHSORCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5-trans PGE2 occurs naturally in some gorgonian corals and is a common impurity in commercial lots of PGE1.1 It is 18 times more potent than PGE2 in activating adenylate cyclase in NCB-20 cell homogenates. 5-trans PGE2 accelerates fibrinolysis by enhancing plasminogen activation mediated by tissue-type plasminogen activator. It also inhibits platelet aggregation in human PRP with an IC50 of 180 nM.>5-trans-Prostaglandin E2 accelerates fibrinolysis by enhancing plasminogen activation mediated by tissue-type plasminogen activator. It also inhibits platelet aggregation in human PRP.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O5 B1664669 5-trans-PGE2 CAS No. 36150-00-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYBRNLFEZDVAW-BRNHSORCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C/CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189722
Record name 5-trans-Prostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36150-00-2
Record name 5-trans-Prostaglandin E2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-trans-Prostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-TRANS-PROSTAGLANDIN E2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V30L285LP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Interaction of 5-trans-PGE2 with Prostaglandin E Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between 5-trans-Prostaglandin E2 (5-trans-PGE2) and its cognate G-protein coupled receptors (GPCRs), the prostaglandin E (EP) receptors. This document summarizes the binding affinities, downstream signaling pathways, and detailed experimental protocols relevant to the study of these interactions, serving as a comprehensive resource for researchers in pharmacology and drug development.

Core Concepts: Prostaglandin E2 and its Receptors

Prostaglandin E2 (PGE2) is a principal prostanoid, a class of lipid mediators derived from arachidonic acid. It plays a crucial role in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. The biological effects of PGE2 are mediated through its interaction with four distinct receptor subtypes: EP1, EP2, EP3, and EP4.[1] These receptors are members of the GPCR superfamily and are coupled to different intracellular signaling cascades, leading to a diverse range of cellular responses.[2]

It is important to note that the majority of published literature refers to "PGE2", which typically denotes the naturally occurring and most biologically active isomer, (5Z,11α,13E,15S)-5,11,13,15-tetrahydroxy-9-oxoprosta-5,13-dienoic acid (cis-PGE2). Data specifically characterizing the 5-trans isomer is limited. The information presented herein is based on studies of PGE2, and it should be acknowledged that the 5-trans isomer may exhibit different binding and functional properties.

Data Presentation: Binding Affinities of PGE2 for EP Receptors

The affinity of PGE2 for its receptors is a critical determinant of its biological activity. The EP3 and EP4 receptors are generally considered high-affinity receptors for PGE2, while the EP1 and EP2 receptors exhibit lower affinity.[1] The following table summarizes the reported binding affinities of PGE2 for human EP receptor subtypes.

Receptor SubtypeLigandAssay TypeReported Affinity (Ki/Kd)Reference
EP1 PGE2Radioligand Binding~10 nM (Ki)[1]
EP2 PGE2Radioligand Binding~13 nM (Kd)[3]
EP3 PGE2Not specifiedHigh Affinity
EP4 PGE2Radioligand Binding0.75 ± 0.03 nM (Ki)

Signaling Pathways

Upon activation by PGE2, each EP receptor subtype initiates a distinct downstream signaling cascade, primarily dictated by its coupling to specific heterotrimeric G-proteins.

  • EP1 Receptor: The EP1 receptor couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration ([Ca2+]i) and the activation of protein kinase C (PKC).

  • EP2 and EP4 Receptors: Both EP2 and EP4 receptors couple to Gs proteins. This coupling results in the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets to elicit cellular responses.

  • EP3 Receptor: The EP3 receptor primarily couples to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibitory action often counteracts the signaling initiated by EP2 and EP4 receptors.

Signaling Pathway Diagrams

EP1_Signaling PGE2 This compound EP1 EP1 Receptor PGE2->EP1 Gq Gq EP1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

EP1 Receptor Signaling Pathway.

EP2_EP4_Signaling PGE2 This compound EP2_EP4 EP2 / EP4 Receptors PGE2->EP2_EP4 Gs Gs EP2_EP4->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

EP2 and EP4 Receptor Signaling Pathway.

EP3_Signaling PGE2 This compound EP3 EP3 Receptor PGE2->EP3 Gi Gi EP3->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP_production cAMP Production AC->cAMP_production

EP3 Receptor Signaling Pathway.

Experimental Protocols

The characterization of this compound interaction with EP receptors involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • HEK293 cells transiently or stably expressing the human EP receptor of interest.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand (e.g., [3H]-PGE2) at a concentration close to its Kd.

  • Unlabeled this compound (or other competitor) at various concentrations.

  • Non-specific binding control: A high concentration of unlabeled PGE2 (e.g., 10 µM).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells and resuspend in ice-cold membrane preparation buffer.

    • Homogenize the cells using a Dounce homogenizer or similar device.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or non-specific binding control.

      • 50 µL of competitor compound (e.g., this compound) at various concentrations.

      • 50 µL of radioligand.

      • 50 µL of membrane preparation (typically 10-50 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation from EP Receptor-Expressing Cells Start->Membrane_Prep Reaction_Setup Set up Binding Reaction: - Membranes - [³H]-PGE₂ (Radioligand) - 5-trans-PGE₂ (Competitor) Membrane_Prep->Reaction_Setup Incubation Incubate at RT for 60-90 min Reaction_Setup->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow.

cAMP Measurement Assay (HTRF)

This assay is used to measure the functional activity of this compound at EP2 and EP4 receptors (agonism) or EP3 receptors (inhibition of forskolin-stimulated cAMP). Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

Materials:

  • HEK293 cells expressing the EP receptor of interest.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES).

  • This compound at various concentrations.

  • Forskolin (for EP3 inhibition assays).

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • Lysis buffer.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating:

    • Seed cells in a 384-well white plate at an appropriate density and incubate overnight.

  • Compound Addition and Stimulation:

    • Remove the culture medium and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add this compound (for EP2/EP4) or a mixture of forskolin and this compound (for EP3) at various concentrations.

    • Incubate at room temperature for the optimized stimulation time (e.g., 30 minutes).

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) prepared in lysis buffer to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • The ratio is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the log concentration of this compound to generate a dose-response curve and determine the EC50 or IC50 value.

cAMP_Assay_Workflow Start Start Cell_Plating Plate EP Receptor-Expressing Cells in a 384-well Plate Start->Cell_Plating Stimulation Stimulate Cells with 5-trans-PGE₂ (± Forskolin) Cell_Plating->Stimulation Lysis_Detection Lyse Cells and Add HTRF Detection Reagents Stimulation->Lysis_Detection Incubation Incubate at RT for 60 min Lysis_Detection->Incubation HTRF_Reading Read Plate on HTRF Reader (620 nm and 665 nm) Incubation->HTRF_Reading Data_Analysis Data Analysis: - Calculate HTRF Ratio - Determine EC₅₀ / IC₅₀ HTRF_Reading->Data_Analysis End End Data_Analysis->End

cAMP Measurement (HTRF) Assay Workflow.

Intracellular Calcium Mobilization Assay

This assay measures the functional activity of this compound at the EP1 receptor by detecting changes in intracellular calcium levels.

Materials:

  • HEK293 cells expressing the human EP1 receptor.

  • Cell culture medium.

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium 6).

  • Loading buffer (e.g., HBSS with 20 mM HEPES and probenecid).

  • This compound at various concentrations.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed cells into the black-walled, clear-bottom plates and incubate overnight.

  • Dye Loading:

    • Remove the culture medium and add the loading buffer containing the calcium indicator dye to each well.

    • Incubate for 60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Addition and Signal Detection:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Use the instrument's automated injector to add this compound at various concentrations to the wells.

    • Immediately begin kinetic reading of fluorescence intensity over a period of 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the increase in intracellular calcium.

    • Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Calcium_Assay_Workflow Start Start Cell_Plating Plate EP1-Expressing Cells in Black-walled Plates Start->Cell_Plating Dye_Loading Load Cells with Fluorescent Calcium Indicator Dye Cell_Plating->Dye_Loading Signal_Detection Measure Baseline and Kinetic Fluorescence after 5-trans-PGE₂ Addition Dye_Loading->Signal_Detection Data_Analysis Data Analysis: - Plot Dose-Response Curve - Determine EC₅₀ Signal_Detection->Data_Analysis End End Data_Analysis->End

Intracellular Calcium Mobilization Assay Workflow.

Conclusion

The interaction of prostaglandins with their receptors is a complex and highly regulated process with significant implications for human health and disease. This technical guide provides a foundational understanding of the interaction between this compound and the four EP receptor subtypes, from binding affinities to downstream signaling and the experimental methodologies used for their characterization. A thorough understanding of these interactions is paramount for the rational design and development of novel therapeutics targeting the prostaglandin signaling pathway. Further research is warranted to specifically delineate the binding and functional profile of the 5-trans isomer of PGE2.

References

Endogenous Production of Prostaglandin E2 and its Isomer 5-trans-PGE2 in Mammalian Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from the enzymatic metabolism of arachidonic acid. It is a potent signaling molecule with a short half-life that exerts a wide range of physiological and pathological effects, playing a critical role in inflammation, pain, fever, tissue repair, and cancer biology. The biological activities of PGE2 are mediated through its interaction with four distinct G protein-coupled receptors (EP1, EP2, EP3, and EP4), which in turn trigger divergent intracellular signaling pathways.

This technical guide provides an in-depth overview of the core aspects of endogenous PGE2 production in mammalian tissues. While the focus of current research is heavily on the predominant cis-isomer of PGE2, this guide will also address its geometric isomer, 5-trans-PGE2. Although the endogenous biosynthetic pathway of this compound is not well-elucidated, it is recognized as an active isomer with distinct biological activities, making it a molecule of interest in prostaglandin research.

I. Biosynthesis of Prostaglandin E2

The biosynthesis of PGE2 is a multi-step enzymatic cascade initiated by the release of arachidonic acid from the cell membrane's phospholipid bilayer.

  • Arachidonic Acid Release : In response to various physiological or pathological stimuli, the enzyme phospholipase A2 (PLA2) is activated. PLA2 cleaves membrane phospholipids to release arachidonic acid, the common precursor for all prostaglandins. This is considered the rate-limiting step in prostaglandin synthesis.

  • Conversion to Prostaglandin H2 (PGH2) : Free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS). There are two main isoforms:

    • COX-1 (PTGS1) : Constitutively expressed in most tissues and is responsible for the production of prostaglandins involved in homeostatic functions.

    • COX-2 (PTGS2) : An inducible enzyme, its expression is upregulated by inflammatory stimuli, growth factors, and tumor promoters, leading to increased prostaglandin production at sites of inflammation and cancer. Both COX isoforms catalyze the conversion of arachidonic acid into the unstable intermediate, PGH2.

  • Terminal Synthesis of PGE2 : PGH2 serves as a substrate for terminal prostaglandin E synthases (PGES), which catalyze its isomerization to PGE2.[1] Three distinct isoforms have been identified:

    • Microsomal Prostaglandin E Synthase-1 (mPGES-1) : An inducible enzyme that is functionally coupled with COX-2. Its expression is markedly increased during inflammation, making the COX-2/mPGES-1 axis a critical pathway for inflammatory PGE2 production.

    • Microsomal Prostaglandin E Synthase-2 (mPGES-2) : A constitutively expressed enzyme that can couple with both COX-1 and COX-2.[2]

    • Cytosolic Prostaglandin E Synthase (cPGES) : A constitutively expressed enzyme that is preferentially coupled with COX-1 and is involved in immediate PGE2 production.

The Enigma of this compound Biosynthesis

Currently, there is a lack of definitive evidence for a dedicated enzymatic pathway for the endogenous production of this compound in mammalian tissues. It is known to occur naturally in some marine organisms like gorgonian corals.[3] In commercial preparations of PGE1, this compound can be found as an impurity.[3] While it is plausible that this compound could be formed in vivo through non-enzymatic isomerization of the thermodynamically less stable cis-isomer, or as a minor product of PGES enzymes, this remains to be experimentally demonstrated in mammalian systems.

II. Signaling Pathways of PGE2

PGE2 exerts its diverse biological effects by binding to four specific G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different G proteins and activate distinct downstream signaling cascades. The specific cellular response to PGE2 is determined by the expression pattern of these receptors on the target cell. While it is not definitively established, it is presumed that this compound may also interact with these receptors, potentially with different affinities and efficacies.

  • EP1 Receptor : Coupled to Gq protein, its activation leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway.

  • EP2 Receptor : Coupled to Gs protein, it stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

  • EP3 Receptor : Primarily coupled to Gi protein, it inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Alternative splicing of the EP3 receptor can lead to coupling with other G proteins, adding to the complexity of its signaling.

  • EP4 Receptor : Similar to EP2, it is coupled to Gs protein and increases cAMP levels. However, it can also signal through a β-arrestin-dependent pathway, activating PI3K/Akt signaling.

PGE2_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 / this compound EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs_2 Gs EP2->Gs_2 Gi Gi EP3->Gi Gs_4 Gs EP4->Gs_4 PI3K PI3K/Akt EP4->PI3K PLC PLC Gq->PLC Ca2 ↑ [Ca2+] PLC->Ca2 AC_2 Adenylyl Cyclase Gs_2->AC_2 cAMP_2 ↑ cAMP AC_2->cAMP_2 PKA_2 PKA cAMP_2->PKA_2 AC_3 Adenylyl Cyclase Gi->AC_3 cAMP_3 ↓ cAMP AC_3->cAMP_3 AC_4 Adenylyl Cyclase Gs_4->AC_4 cAMP_4 ↑ cAMP AC_4->cAMP_4 PKA_4 PKA cAMP_4->PKA_4

PGE2 receptor signaling pathways.

III. Quantitative Data on PGE2 Production

The levels of PGE2 can vary significantly between different tissues and under various physiological and pathological conditions. The following table summarizes representative data on PGE2 concentrations in different mammalian tissues and fluids. It is important to note that these values can be influenced by the extraction and analytical methods used. Data on endogenous this compound levels in mammalian tissues is currently not available in the scientific literature.

Sample Type Species Condition PGE2 Concentration Reference
PlasmaHumanHealthy29.8 ± 3.7 pg/mL[4]
PlasmaHumanAutologous bone marrow transplantationElevated, up to 10x control
PlasmaHumanType 2 Diabetes101.5 ± 39.1 pg/mL (metabolite)
PlasmaMareBasal~200 pg/mL
Cerebrospinal FluidHumanChronic painHigher than pain-free controls
Rat Brain HomogenateRatBasal~15 ng/g tissue
Renal ParenchymaHumanNormalVariable, ng/g tissue range
Breast Cancer TissueHumanMalignantHigh levels reported

IV. Experimental Protocols

Accurate quantification of prostaglandins is challenging due to their low concentrations and chemical instability. The following sections provide detailed methodologies for key experiments.

A. Sample Preparation for Prostaglandin Analysis

Proper sample collection and preparation are critical to prevent artificial ex vivo synthesis of prostaglandins.

1. Tissue Homogenization

  • Objective : To extract prostaglandins from solid tissues.

  • Protocol :

    • Immediately after collection, snap-freeze tissue samples in liquid nitrogen to halt enzymatic activity.

    • Pulverize the frozen tissue into a fine powder under liquid nitrogen.

    • Homogenize the powdered tissue in a cold buffer (e.g., phosphate buffer, pH 7.4) containing a cyclooxygenase inhibitor such as indomethacin (10 µM) and an antioxidant like butylated hydroxytoluene (BHT).

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant for further extraction.

2. Solid-Phase Extraction (SPE) of Prostaglandins

  • Objective : To purify and concentrate prostaglandins from biological fluids or tissue homogenates.

  • Protocol :

    • Acidification : Acidify the sample to pH 3.0-3.5 with a dilute acid (e.g., formic acid or HCl) to protonate the carboxylic acid group of the prostaglandins, making them less polar.

    • Column Conditioning : Condition a C18 SPE cartridge by washing with methanol followed by equilibration with acidified water (pH 3.0-3.5).

    • Sample Loading : Load the acidified sample onto the conditioned SPE cartridge.

    • Washing : Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities. A subsequent wash with a nonpolar solvent like hexane can remove neutral lipids.

    • Elution : Elute the prostaglandins from the cartridge with a nonpolar organic solvent such as ethyl acetate or methyl formate.

    • Drying and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.

SPE_Workflow start Biological Sample (Plasma, Tissue Homogenate) acidify Acidify to pH 3.0-3.5 start->acidify load Load Sample acidify->load condition Condition C18 SPE Cartridge (Methanol, then Water) condition->load wash1 Wash with Aqueous Solution (Removes polar impurities) load->wash1 wash2 Wash with Hexane (Removes neutral lipids) wash1->wash2 elute Elute Prostaglandins (Ethyl Acetate or Methyl Formate) wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Analysis by LC-MS/MS reconstitute->end

Solid-phase extraction workflow.
B. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of prostaglandins.

  • Objective : To separate and quantify PGE2 and its isomers in a complex biological matrix.

  • Protocol :

    • Chromatographic Separation :

      • Use a reverse-phase C18 column for separation.

      • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The gradient is optimized to resolve PGE2 from other eicosanoids and isomers. A high-performance liquid chromatography (HPLC) method using a silver ion-loaded cation exchange resin has been shown to effectively separate this compound from PGE2, although this has primarily been demonstrated for chemical standards.

    • Mass Spectrometry Detection :

      • Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

      • Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The MRM transitions for PGE2 typically involve the precursor ion [M-H]⁻ (m/z 351.2) and specific product ions.

    • Quantification :

      • Use a stable isotope-labeled internal standard (e.g., PGE2-d4) added to the sample at the beginning of the extraction process to correct for sample loss during preparation and for matrix effects during ionization.

      • Generate a standard curve using known concentrations of a certified PGE2 standard.

      • Calculate the concentration of PGE2 in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LCMS_Workflow start Extracted & Reconstituted Sample injection Inject into LC System start->injection separation Chromatographic Separation (Reverse-Phase C18 Column) injection->separation ionization Electrospray Ionization (ESI) (Negative Mode) separation->ionization ms1 Quadrupole 1 (Q1) (Precursor Ion Selection, e.g., m/z 351.2) ionization->ms1 fragmentation Quadrupole 2 (Q2) (Collision-Induced Dissociation) ms1->fragmentation ms2 Quadrupole 3 (Q3) (Product Ion Selection) fragmentation->ms2 detection Detector ms2->detection quantification Data Analysis & Quantification (vs. Internal Standard) detection->quantification end PGE2 Concentration quantification->end

LC-MS/MS workflow for PGE2.

V. Conclusion

The endogenous production of PGE2 is a tightly regulated process with significant implications for a wide range of physiological and pathological conditions. The COX-2/mPGES-1 axis represents a key pathway for the inducible production of PGE2 during inflammation and cancer, making it a prime target for therapeutic intervention. While the endogenous biosynthesis of the active isomer this compound in mammalian tissues remains an open area of investigation, its distinct biological activities warrant further research to elucidate its potential physiological relevance. The experimental protocols outlined in this guide provide a robust framework for the accurate quantification of prostaglandins, which is essential for advancing our understanding of their complex roles in health and disease. Future studies focusing on the potential for in vivo isomerization of PGE2 and the screening for specific this compound synthases will be crucial in filling the current knowledge gaps.

References

Preliminary Studies on 5-trans-Prostaglandin E2 in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a principal lipid mediator in the inflammatory cascade, exerting a wide range of biological effects through four distinct E-prostanoid (EP) receptors. While the vast majority of research has focused on the naturally abundant cis-isomer, (5Z)-PGE2, its geometric isomer, 5-trans-PGE2 (also known as 5,6-trans-PGE2), has been the subject of preliminary studies revealing potent and distinct biological activities. This technical guide provides an in-depth overview of the initial research on this compound, summarizing its known biochemical functions, detailing the experimental protocols used for its characterization, and visualizing its presumed signaling pathways. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of PGE2 isomers in inflammation and related fields.

Introduction to Prostaglandin E2 and Its Isomers

Prostaglandin E2 (PGE2) is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and plays a dual role in inflammation.[1] Depending on the cellular context and the specific EP receptor activated, PGE2 can either promote or suppress inflammatory responses.[2] Its effects are mediated through four G-protein coupled receptors: EP1 (Gq-coupled), EP2 (Gs-coupled), EP3 (Gi-coupled), and EP4 (Gs-coupled).[3] The canonical structure of PGE2 features a cis double bond at the C5-C6 position. The 5-trans isomer, while less common, has been identified in natural sources such as gorgonian corals and can arise as an impurity in synthetic PGE1 preparations.[4] Preliminary investigations have revealed that this structural alteration from cis to trans confers unique and potent bioactivity, suggesting it may have a distinct role in physiological and pathological processes.

Biochemical and Cellular Activities of this compound

Initial characterization of this compound has focused on its effects on intracellular signaling, platelet function, and fibrinolysis. These studies provide a foundational understanding of its potential role in the broader context of inflammation and tissue repair.

Quantitative Data Summary

The key quantitative findings from preliminary studies on this compound are summarized below. These data highlight its significant potency compared to the canonical cis-PGE2 in specific cellular assays.

ParameterValue/ObservationTarget SystemComparison with cis-PGE2Reference
Adenylate Cyclase Activation 18x more potentNCB-20 neuronal hybrid cell homogenatesSignificantly higher potency[4]
Platelet Aggregation IC50 = 180 nMHuman Platelet-Rich Plasma (PRP)Potent inhibitor
Fibrinolysis Enhancement of plasminogen activationCell-free system with tPAcis-PGE2 showed no such effect

Presumed Signaling Pathway of this compound

The observation that this compound is a potent activator of adenylate cyclase strongly suggests that it functions as an agonist at the Gs-coupled EP receptors, EP2 and EP4. Activation of these receptors leads to a signaling cascade initiated by the production of cyclic AMP (cAMP), a critical second messenger involved in modulating inflammatory responses. Activation of the EP4 receptor, in particular, is often associated with anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production in immune cells.

PGE2_Signaling_Pathway Presumed Signaling Pathway of this compound via Gs-Coupled EP Receptors cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PGE2 This compound Receptor EP2 / EP4 Receptor PGE2->Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., Anti-inflammatory mediators) CREB->Gene Modulates

Presumed signaling of this compound via EP2/EP4 receptors.

Detailed Experimental Protocols

The following sections describe the methodologies used in the preliminary characterization of this compound. These protocols are based on the original cited studies and are presented as a guide for reproducing and expanding upon this foundational work.

Adenylate Cyclase Activation Assay

This assay quantifies the ability of a ligand to stimulate the production of cAMP from ATP, providing a direct measure of Gs-coupled receptor activation.

  • Objective: To determine the potency of this compound in activating adenylate cyclase compared to cis-PGE2.

  • Biological System: Homogenates of NCB-20 neuroblastoma-glioma hybrid cells.

  • Methodology:

    • Cell Culture and Homogenization: NCB-20 cells are cultured under standard conditions and harvested. The cells are then homogenized in a suitable buffer (e.g., Tris-HCl with MgCl2 and phosphocreatine) to release intracellular components while preserving enzyme and receptor activity.

    • Reaction Mixture: The cell homogenate is incubated at 37°C in a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine phosphokinase), a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX) to prevent cAMP degradation, and varying concentrations of the test compounds (this compound or cis-PGE2).

    • Incubation and Termination: The reaction is allowed to proceed for a defined period (e.g., 10-15 minutes) and is then terminated by heat inactivation or addition of acid.

    • Quantification of cAMP: The amount of cAMP produced in each sample is quantified using a competitive binding assay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the log of the prostaglandin concentration. The relative potency is determined by comparing the EC50 values (the concentration required to elicit 50% of the maximal response) of this compound and cis-PGE2.

Adenylate_Cyclase_Workflow Workflow: Adenylate Cyclase Assay start Start: NCB-20 Cell Culture homogenize Prepare Cell Homogenate start->homogenize incubate Incubate with ATP, IBMX, and Test Compound (this compound or cis-PGE2) homogenize->incubate terminate Terminate Reaction incubate->terminate quantify Quantify cAMP (ELISA or RIA) terminate->quantify analyze Analyze Data: Generate Dose-Response Curve quantify->analyze end End: Determine Relative Potency analyze->end

Workflow for the adenylate cyclase activation assay.
Platelet Aggregation Inhibition Assay

This assay measures the ability of a compound to prevent platelet aggregation, a key event in thrombosis and inflammation.

  • Objective: To determine the inhibitory concentration (IC50) of this compound on platelet aggregation.

  • Biological System: Human Platelet-Rich Plasma (PRP).

  • Methodology:

    • PRP Preparation: Whole blood is collected from healthy human donors into an anticoagulant (e.g., sodium citrate). The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

    • Aggregometry: The PRP is placed in an aggregometer, a specialized spectrophotometer that measures changes in light transmission through the platelet suspension.

    • Pre-incubation: The PRP is pre-incubated with various concentrations of this compound or a vehicle control for a short period.

    • Induction of Aggregation: A platelet agonist, such as Adenosine Diphosphate (ADP) or collagen, is added to the PRP to induce aggregation. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

    • Monitoring and Data Analysis: The change in light transmission is recorded over time. The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is determined from the resulting dose-response curve.

Fibrinolysis Assay (Plasminogen Activation)

This assay assesses the effect of a compound on the conversion of plasminogen to plasmin, the primary enzyme responsible for degrading fibrin clots.

  • Objective: To evaluate the effect of this compound on the activation of plasminogen by tissue-type plasminogen activator (tPA).

  • Biological System: A cell-free in vitro system.

  • Methodology:

    • Reaction Setup: A reaction mixture is prepared in a microplate containing purified human plasminogen, tPA, and a chromogenic plasmin substrate (e.g., S-2251).

    • Addition of Test Compound: Various concentrations of this compound, cis-PGE2, or vehicle control are added to the reaction wells.

    • Incubation: The plate is incubated at 37°C. During this time, tPA converts plasminogen to active plasmin. The active plasmin then cleaves the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline).

    • Spectrophotometric Reading: The absorbance of the colored product is measured over time using a microplate reader at the appropriate wavelength (e.g., 405 nm).

    • Data Analysis: The rate of the reaction (change in absorbance over time) is calculated for each condition. An increase in the reaction rate in the presence of this compound indicates an enhancement of plasminogen activation.

Discussion and Future Directions

The preliminary data on this compound reveal a molecule with potent biological activities that are distinct from, and in some cases more powerful than, its well-studied cis-isomer. Its ability to potently elevate cAMP suggests a strong interaction with EP2 and EP4 receptors, pathways known to be involved in the resolution of inflammation. The inhibition of platelet aggregation and enhancement of fibrinolysis further point to a potential role in modulating thrombotic and inflammatory events at sites of vascular injury.

However, the existing research is limited. Critical next steps for the research community should include:

  • Receptor Binding Studies: Conducting competitive binding assays with radiolabeled ligands to determine the specific binding affinities (Kd or Ki) of this compound for each of the four EP receptor subtypes.

  • Inflammatory Cell-Based Assays: Investigating the effects of this compound on primary immune cells, such as macrophages, neutrophils, and lymphocytes. Key readouts should include cytokine and chemokine production (e.g., TNF-α, IL-6, IL-10), phagocytosis, and chemotaxis.

  • In Vivo Models of Inflammation: Evaluating the efficacy of this compound in established animal models of inflammation, such as carrageenan-induced paw edema, lipopolysaccharide (LPS) challenge, or models of arthritis.

A thorough investigation into these areas will clarify the role of this compound in the inflammatory process and determine its potential as a novel therapeutic agent for inflammatory diseases. The unique potency of this isomer warrants a modern re-examination to unlock its full therapeutic promise.

References

The Discovery of 5-trans-PGE2 in Gorgonian Corals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[Gorgonian Coral Icon]

A Deep Dive into the Marine Origins and Potent Bioactivity of 5-trans-Prostaglandin E2

This technical guide provides an in-depth exploration of the discovery and significance of 5-trans-prostaglandin E2 (5-trans-PGE2), a potent bioactive lipid first associated with gorgonian corals. This document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the initial discoveries, quantitative data, experimental methodologies, and key signaling pathways associated with this marine-derived prostanoid.

The gorgonian coral, particularly the Caribbean sea whip Plexaura homomalla, has been a focal point of marine natural products research since the groundbreaking discovery of high concentrations of prostaglandins, a class of compounds previously thought to be exclusive to vertebrates. While the initial discoveries in the late 1960s centered on 15-epi-prostaglandin A2 and its derivatives, subsequent research and synthetic efforts have unveiled a diverse array of related compounds, including the intriguing 5-trans isomers.

This guide will detail the pivotal studies that led to the identification of 5-trans-prostaglandins from these natural sources and their subsequent synthesis, providing a foundational understanding for further research and development.

Quantitative Data Summary

The quantitative analysis of prostaglandins in gorgonian corals has revealed significant concentrations, making them a unique and rich natural source. The data below summarizes key quantitative findings related to prostaglandins in Plexaura homomalla and the biological activity of this compound.

Compound/ActivityOrganism/SystemConcentration/ValueReference
15-epi-PGA2Plexaura homomalla (dry cortex)0.2%[1]
15-epi-PGA2 methyl ester acetatePlexaura homomalla (dry cortex)1.3%[1]
Total ProstaglandinsPlexaura homomalla (wet tissue)1-2% (up to 8% reported)[1]
15R-PGE2 methyl ester 15-acetatePlexaura homomalla2-10% of major PG component[1]
This compound Human Platelet-Rich Plasma IC50 = 180 nM (inhibition of platelet aggregation) [1]
This compound NCB-20 cell homogenates 18 times more potent than PGE2 in activating adenylate cyclase

Note: To date, specific quantitative data on the natural concentration of this compound in gorgonian corals has not been reported in the literature. The discovery of the related 5-trans-PGA2 from a natural source paved the way for the synthesis and subsequent biological evaluation of this compound.

Experimental Protocols

The isolation and characterization of prostaglandins from gorgonian corals involve a multi-step process requiring careful extraction and purification techniques. The following is a generalized protocol based on methodologies reported in the literature for the extraction of prostaglandins from Plexaura homomalla.

Extraction of Prostaglandins from Plexaura homomalla

This protocol outlines the initial extraction and separation of prostaglandin-containing lipid fractions from the gorgonian coral.

Materials:

  • Frozen or freeze-dried Plexaura homomalla tissue

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • The gorgonian coral tissue is homogenized and extracted with a 1:1 (v/v) mixture of dichloromethane and methanol.

  • The resulting extract is filtered to remove solid debris.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • The crude extract is then subjected to liquid-liquid partitioning between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., 90% aqueous methanol) to separate lipids from other components.

  • The polar layer, containing the prostaglandins, is collected and the solvent is evaporated.

  • The resulting residue is further purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate different classes of prostaglandins.

Characterization of Prostaglandins

Following purification, the structure of the isolated prostaglandins is elucidated using a combination of spectroscopic and spectrometric techniques.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Procedure:

  • HPLC: The fractions obtained from column chromatography are analyzed by HPLC for further purification and quantification of individual prostaglandin isomers.

  • LC-MS: LC-MS is employed to determine the molecular weight of the isolated compounds, providing crucial information for their identification.

  • NMR Spectroscopy: The precise chemical structure, including the stereochemistry, of the purified prostaglandins is determined by one- and two-dimensional NMR experiments (e.g., 1H NMR, 13C NMR, COSY, HMBC, HSQC).

Signaling Pathways and Biological Activities of this compound

This compound exhibits potent biological activities, primarily through its interaction with G-protein coupled receptors (GPCRs), leading to the modulation of key cellular signaling pathways.

Activation of Adenylate Cyclase

This compound is a potent activator of adenylate cyclase, the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). This activation is significantly more potent than that of its cis-isomer, PGE2. The binding of this compound to EP2 and EP4 receptors, which are coupled to the stimulatory G-protein (Gs), triggers this cascade.

Adenylate_Cyclase_Activation cluster_membrane Cell Membrane PGE2 This compound GPCR EP2/EP4 Receptor PGE2->GPCR G_Protein Gs Protein (α, β, γ) GPCR->G_Protein activates AC Adenylate Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB leads to

Activation of Adenylate Cyclase by this compound
Enhancement of Fibrinolysis

This compound has been shown to accelerate fibrinolysis, the process of breaking down blood clots. It achieves this by enhancing the activation of plasminogen to plasmin, mediated by tissue-type plasminogen activator (t-PA). This suggests a potential role for this compound in regulating hemostasis.

Fibrinolysis_Enhancement PGE2 This compound tPA_Plasminogen t-PA + Plasminogen Complex PGE2->tPA_Plasminogen enhances Plasmin Plasmin tPA_Plasminogen->Plasmin activation Fibrin Fibrin (clot) Plasmin->Fibrin degrades FDP Fibrin Degradation Products Fibrin->FDP

Enhancement of Fibrinolysis by this compound
Inhibition of Platelet Aggregation

This compound is a potent inhibitor of platelet aggregation, with a reported IC50 of 180 nM. While the precise mechanism for the 5-trans isomer is not fully elucidated, the inhibitory effects of PGE2 on platelet aggregation are known to be mediated through the EP4 receptor. Activation of the EP4 receptor leads to an increase in intracellular cAMP, which in turn inhibits platelet activation and aggregation.

Platelet_Aggregation_Inhibition cluster_platelet Platelet PGE2 This compound EP4 EP4 Receptor PGE2->EP4 AC_inhibit Adenylate Cyclase EP4->AC_inhibit activates cAMP_inhibit ↑ cAMP AC_inhibit->cAMP_inhibit produces Aggregation Platelet Aggregation cAMP_inhibit->Aggregation inhibits

Inhibition of Platelet Aggregation by this compound

Conclusion

The discovery of prostaglandins in gorgonian corals has opened up a fascinating area of research, revealing a rich source of novel and potent bioactive compounds. While the natural occurrence of this compound itself is yet to be definitively established, its synthesis from naturally occurring precursors from Plexaura homomalla and its potent biological activities underscore the importance of continued exploration of marine-derived natural products. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other related compounds from the marine environment.

References

Methodological & Application

Synthesis of 5-trans-PGE2 for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the synthesis, purification, and biological context of 5-trans-Prostaglandin E2 (5-trans-PGE2), an important geometric isomer of the well-studied Prostaglandin E2 (PGE2). This document offers detailed protocols for its preparation via photochemical isomerization, methods for its purification and analysis, and a summary of its known biological activities, making it a valuable resource for researchers in pharmacology, biochemistry, and drug development.

Introduction

Prostaglandin E2 (PGE2) is a principal mediator in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] Its biological effects are mediated through four G protein-coupled receptors: EP1, EP2, EP3, and EP4. The geometric isomer, this compound, in which the double bond at the C5-C6 position is in the trans configuration, also exhibits significant biological activity, in some cases with higher potency than its cis counterpart. Notably, this compound is a potent activator of adenylate cyclase and an inhibitor of platelet aggregation.[2] For research purposes, a reliable method for the synthesis and purification of this compound is essential to accurately investigate its distinct biological roles.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name (5E,11α,13E,15S)-11,15-Dihydroxy-9-oxoprosta-5,13-dien-1-oic acid[3]
Synonyms 5,6-trans-PGE2, trans-Dinoprostone[3]
CAS Number 36150-00-2[3]
Molecular Formula C₂₀H₃₂O₅
Molecular Weight 352.5 g/mol
Table 2: Comparative Biological Activity of PGE2 Isomers
ActivityThis compound5-cis-PGE2 (PGE2)Reference
Adenylate Cyclase Activation 18 times more potentStandard
Platelet Aggregation Inhibition (IC₅₀) 180 nM (in human PRP)-
Fibrinolysis Enhancement Stimulates plasminogen activationNo significant effect
Table 3: Prostaglandin E2 Receptor Binding Affinities (Kd)
Receptor SubtypeLigandDissociation Constant (Kd)Reference
Human EP2 PGE2~13 nM
Mouse EP2 PGE2~12 nM
Human EP1 PGE216–25 nM
This compound Data not available--

Experimental Protocols

Protocol 1: Photochemical Synthesis of this compound from 5-cis-PGE2

This protocol is based on the method described by Bundy et al. (1972), which utilizes a photosensitized isomerization reaction.

Materials:

  • Prostaglandin E2 (5-cis-PGE2)

  • Diphenyl sulfide (sensitizer)

  • Benzene-methanol solution (oxygen-free)

  • Photochemical reactor with a 3500 Å light source

  • Acid-washed silica gel for chromatography

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Methodology:

  • Reaction Setup: Prepare a solution of Prostaglandin E2 in an oxygen-free benzene-methanol solvent. The exact concentration should be optimized, but a dilute solution is recommended to prevent intermolecular reactions.

  • Addition of Sensitizer: Add diphenyl sulfide to the solution. The molar ratio of PGE2 to diphenyl sulfide should be optimized, with the sensitizer in excess.

  • Photochemical Irradiation: Transfer the reaction mixture to a photochemical reactor. Irradiate the solution with a 3500 Å light source. The reaction should be monitored over time (e.g., 24 hours) to determine the optimal irradiation period for the formation of the trans isomer.

  • Reaction Quenching and Workup: After the optimal irradiation time, stop the reaction. Remove the solvent under reduced pressure.

  • Chromatographic Purification: The crude product, a mixture of cis and trans isomers and the sensitizer, is then subjected to column chromatography on acid-washed silica gel. This initial purification step will separate the prostaglandins from the diphenyl sulfide. The expected yield of this compound from this step is approximately 22%. Further purification is required to isolate pure this compound.

Protocol 2: Purification of this compound by Silver Ion HPLC

Silver ion (argentation) chromatography is a powerful technique for separating compounds based on the number, position, and geometry of their double bonds. This method is ideal for separating the cis and trans isomers of PGE2.

Materials:

  • Crude this compound (from Protocol 1)

  • HPLC system with a UV detector

  • Silver ion-loaded HPLC column (can be prepared in-house or purchased commercially)

  • Mobile phase solvents (e.g., chloroform/hexane and acetonitrile mixtures)

  • p-Nitrophenacyl esters of the prostaglandin mixture (for enhanced UV detection)

Methodology:

  • Column Preparation (if not commercially available): A strong cation exchange column can be loaded with silver ions. This typically involves flushing the column with an aqueous solution of silver nitrate, followed by washing with organic solvents to prepare it for use with non-aqueous mobile phases.

  • Sample Preparation: For enhanced detection at 254 nm, the prostaglandin mixture can be derivatized to their p-nitrophenacyl esters. This involves reacting the carboxylic acid group of the prostaglandins with p-nitrophenacyl bromide in the presence of a base.

  • HPLC Analysis:

    • Equilibrate the silver ion column with the initial mobile phase. A common mobile phase system consists of a gradient of a chloroform/hexane mixture and acetonitrile.

    • Inject the derivatized sample onto the column.

    • The trans isomer is expected to have a different retention time than the cis isomer due to the different strengths of their interactions with the silver ions. Typically, trans isomers elute after their corresponding cis isomers on silver ion columns.

    • Monitor the elution profile using a UV detector at 254 nm.

  • Fraction Collection and Recovery: Collect the fractions corresponding to the this compound p-nitrophenacyl ester peak. The ester can then be hydrolyzed back to the free acid if required for biological assays.

Protocol 3: Quantification of this compound

Accurate quantification is crucial for biological experiments. LC-MS/MS is the gold standard for the analysis of prostaglandins.

Methodology:

  • Sample Preparation: Prepare a standard curve of known concentrations of purified this compound.

  • LC-MS/MS Analysis: Utilize a liquid chromatography system coupled to a tandem mass spectrometer. A C18 reversed-phase column is typically used for separation.

  • Mass Spectrometry Parameters: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor and product ion transitions for this compound would need to be determined.

  • Quantification: The concentration of this compound in unknown samples can be determined by comparing their peak areas to the standard curve.

Visualizations

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow PGE2 5-cis-PGE2 Reaction Photochemical Isomerization (3500 Å, Diphenyl Sulfide) PGE2->Reaction Mixture Mixture of cis/trans Isomers Reaction->Mixture Purification Silver Ion HPLC Mixture->Purification trans_PGE2 This compound Purification->trans_PGE2 Analysis LC-MS/MS Quantification trans_PGE2->Analysis Final Pure this compound for Research Analysis->Final

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: PGE2 Biosynthesis and Signaling Pathway

PGE2_Pathway cluster_synthesis PGE2 Synthesis cluster_signaling PGE2 Signaling ArachidonicAcid Arachidonic Acid COX COX-1/COX-2 ArachidonicAcid->COX PGH2 PGH2 COX->PGH2 PGES PGES PGH2->PGES PGE2 PGE2 PGES->PGE2 EP1 EP1 (Gq) PLC ↑ PLC → ↑ Ca²⁺ EP1->PLC EP2 EP2 (Gs) AC_inc ↑ AC → ↑ cAMP EP2->AC_inc EP3 EP3 (Gi) AC_dec ↓ AC → ↓ cAMP EP3->AC_dec EP4 EP4 (Gs) EP4->AC_inc PGE2_out PGE2 PGE2_out->EP1 PGE2_out->EP2 PGE2_out->EP3 PGE2_out->EP4

Caption: Overview of PGE2 biosynthesis and its receptor signaling pathways.

Conclusion

The synthesis of this compound for research purposes is achievable through a photochemical isomerization of the readily available 5-cis-PGE2. While the initial synthesis yields a mixture of isomers, purification by silver ion HPLC provides a robust method for isolating the pure trans isomer. The distinct and sometimes more potent biological activities of this compound compared to PGE2 underscore the importance of studying this isomer to fully understand the complexities of prostanoid signaling. Further research is warranted to elucidate the specific interactions of this compound with the individual EP receptors and to explore its therapeutic potential.

References

Application Notes & Protocols for the Quantification of 5-trans-Prostaglandin E2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-trans-Prostaglandin E2 (5-trans-PGE2) is a biologically active stereoisomer of the well-characterized Prostaglandin E2 (PGE2).[1] It functions as a potent activator of aromatase and is involved in paracrine signaling processes implicated in the growth and development of breast cancer.[1] Additionally, this compound has been shown to stimulate the activation of plasminogen by tissue-type plasminogen activator, highlighting its role in fibrinolysis.[2] Given its physiological significance, accurate and sensitive quantification of this compound in various biological matrices is crucial for advancing research in oncology, cardiovascular disease, and inflammation.

These application notes provide a comprehensive overview and detailed protocols for the primary analytical methods used to quantify this compound and its closely related isomers.

Overview of Analytical Methodologies

The quantification of prostaglandins presents analytical challenges due to their low endogenous concentrations and chemical instability.[3] The most common and reliable methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assays (ELISA).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the "gold standard," LC-MS/MS offers unparalleled specificity and sensitivity for prostaglandin analysis.[3] It physically separates the analyte from complex sample matrices before detection, identifying molecules based on their unique mass-to-charge ratio and fragmentation patterns. This eliminates the cross-reactivity issues that can affect immunoassays.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique also provides high sensitivity and selectivity. However, it requires laborious sample preparation that includes derivatization to make the prostaglandins volatile, which can be a complex and error-prone step.

  • Immunoassays (ELISA): ELISA kits are commercially available, offering high sensitivity and a high-throughput format suitable for clinical samples. The main drawback is the potential for cross-reactivity with other structurally similar prostaglandins, which can lead to inaccurate measurements.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for PGE2, which are indicative of the performance expected for its isomer, this compound.

Table 1: LC-MS/MS Method Performance for PGE2 Quantification

Parameter Reported Value Source
Limit of Detection (LOD) 20 pg/mL
Lower Limit of Quantification (LLOQ) 97 pg/mL
Linearity Range 0.10 - 500 ng/mL
Recovery 92.0 ± 4.9%

| Intra- & Inter-Assay Precision (%CV) | < 10% | |

Table 2: Immunoassay (ELISA) Kit Performance for PGE2 Quantification

Parameter Reported Value Source
Sensitivity / Detection Limit 0.97 - 41.4 pg/mL
Dynamic / Detection Range 3.13 - 2500 pg/mL

| Sample Types | Cell Culture Supernatants, Serum, Plasma, Urine, Saliva | |

Experimental Protocols & Workflows

Protocol 1: Quantification by LC-MS/MS

This protocol is adapted from established methods for PGE2 and is considered the most robust approach for specific quantification of this compound.

A. Sample Preparation: Liquid-Liquid Extraction

  • Sample Handling: Collect biological samples (e.g., cell culture supernatant, plasma) and store immediately at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Protocol Steps:

    • Thaw a 500 µL aliquot of the sample on ice.

    • Spike the sample with a deuterated internal standard (e.g., d4-PGE2) to a final concentration of ~4 ng/mL. This standard corrects for analyte loss during extraction and for matrix effects during analysis.

    • Add 5 µL of 10% butylated hydroxytoluene (BHT) to prevent auto-oxidation.

    • Acidify the sample to pH 3.5-4.0 by adding ~40 µL of 1 M citric acid or other suitable acid.

    • Add 2 mL of an organic extraction solvent (e.g., hexane/ethyl acetate, 1:1, v/v).

    • Vortex vigorously for 1 minute.

    • Centrifuge at ~2000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

    • Carefully transfer the upper organic phase to a new tube.

    • Repeat the extraction (steps 5-8) twice more, combining the organic phases.

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100-200 µL of a suitable mobile phase (e.g., 25% methanol in water) for LC-MS/MS analysis.

B. Chromatographic Separation (UPLC/HPLC)

  • Column: C18 reverse-phase column (e.g., Kinetex 2.6u C18 100A).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient is typically used to separate prostaglandins from other lipids. An example gradient would be starting at ~30% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 30% B.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

C. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound and the internal standard. For the closely related PGE2, a common transition is m/z 351.2 → 271.2 or 351.2 -> 189.5. The transition for d4-PGE2 is m/z 355.2 → 275.5.

  • Data Analysis: Quantify this compound by creating a standard curve and calculating the peak area ratio of the analyte to the internal standard.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (d4-PGE2) Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC MS Tandem MS Detection (ESI-, MRM) UPLC->MS Quant Quantification (Standard Curve) MS->Quant

Caption: Workflow for this compound quantification by LC-MS/MS.

Protocol 2: Quantification by ELISA

This protocol provides a general overview of a competitive ELISA for prostaglandins. Users must follow the specific instructions provided with their commercial kit.

A. Principle This assay is based on the competitive binding principle. PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding sites on a pre-coated anti-PGE2 antibody. The amount of bound enzyme is inversely proportional to the concentration of PGE2 in the sample.

B. General Protocol Steps

  • Sample Preparation: Samples such as serum or plasma may require dilution in the provided assay buffer. Cell culture supernatants can often be assayed directly.

  • Assay Procedure:

    • Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated PGE2 to all wells.

    • Incubate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.

    • Wash the plate multiple times to remove unbound reagents.

    • Add a substrate solution (e.g., TMB), which will be converted by the bound enzyme to produce a colored product.

    • Incubate for color development.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Data Analysis: Measure the absorbance (optical density) at a specific wavelength (e.g., 450 nm). The concentration of this compound in the samples is determined by comparing their absorbance to the standard curve.

Signaling Pathway Visualization

This compound is an isomer of PGE2 and is expected to interact with the same G-protein coupled E-prostanoid (EP) receptors. The diagram below illustrates the major signaling cascades initiated by PGE2 binding to its receptors.

PGE2 Signaling Pathways

PGE2_Signaling cluster_receptors EP Receptors (GPCR) cluster_effectors Downstream Effectors cluster_tf Transcription Factors PGE2 PGE2 / this compound EP2 EP2 PGE2->EP2 EP4 EP4 PGE2->EP4 EP3 EP3 PGE2->EP3 EP1 EP1 PGE2->EP1 AC_stim Adenylate Cyclase (Stimulation) EP2->AC_stim EGFR EGFR Activation EP2->EGFR EP4->AC_stim EP4->EGFR AC_inhib Adenylate Cyclase (Inhibition) EP3->AC_inhib PLC Phospholipase C EP1->PLC cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG PKA PKA CREB CREB PKA->CREB cAMP_inc->PKA Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 MAPK MAPK Pathway (ERK1/2) EGFR->MAPK NFkB NF-κB MAPK->NFkB AP1 AP-1 MAPK->AP1 Proliferation Cell Proliferation CREB->Proliferation Inflammation Inflammation CREB->Inflammation NFkB->Proliferation NFkB->Inflammation AP1->Proliferation AP1->Inflammation

Caption: PGE2 signaling via EP receptors activates multiple pathways.

References

Application Notes: Methodology for Assessing 5-trans-PGE2-Induced Fibrinolysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-trans-Prostaglandin E2 (5-trans-PGE2) is a stereoisomer of the more common PGE2. Research has demonstrated that this compound possesses pro-fibrinolytic properties by accelerating the breakdown of fibrin clots.[1][2] Unlike many other modulators of fibrinolysis that act by regulating gene expression of key components, this compound appears to exert its effect directly on the enzymatic components of the fibrinolytic system.[1][2] Its mechanism involves enhancing the activation of plasminogen into plasmin, the primary enzyme responsible for fibrin degradation, a process mediated by tissue-type plasminogen activator (tPA).[3] The trans configuration at the carbon-5 double bond is critical for this activity.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to quantitatively assess the pro-fibrinolytic effects of this compound using established in vitro, cell-free methods.

Mechanism of Action: Enhancement of Plasminogen Activation

In the fibrinolytic cascade, the conversion of the zymogen plasminogen to the active serine protease plasmin is the rate-limiting step. This conversion is catalyzed by tissue-type plasminogen activator (tPA), and its efficiency is dramatically increased in the presence of fibrin, which acts as a cofactor by forming a ternary complex with tPA and plasminogen.

This compound enhances fibrinolysis by directly stimulating the tPA-mediated activation of plasminogen. This leads to an accelerated rate of plasmin generation and, consequently, a faster breakdown of the fibrin clot into soluble fibrin degradation products (FDPs). The effect is concentration-dependent and does not require the presence of cells.

Fibrinolysis_Pathway cluster_0 Fibrinolytic Cascade cluster_1 Modulation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Clot Plasmin->Fibrin Degradation tPA tPA (Tissue Plasminogen Activator) tPA->interaction FDPs Fibrin Degradation Products (FDPs) Fibrin->interaction PGE2 This compound PGE2->interaction Enhances Activation interaction->Plasminogen

Mechanism of this compound-induced fibrinolysis.

Experimental Assays and Workflows

Two primary types of cell-free assays are recommended for quantifying the effect of this compound on fibrinolysis: a direct enzymatic (chromogenic) assay and a functional clot-based (turbidimetric) assay.

Chromogenic Plasminogen Activation Assay

This kinetic assay directly measures the rate of plasmin generation. tPA activates plasminogen to plasmin, which then cleaves a synthetic chromogenic substrate (e.g., S-2251), releasing a colored molecule (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the rate of plasminogen activation.

Chromogenic_Workflow prep Prepare Reagents: - tPA - Plasminogen - S-2251 Substrate - this compound dilutions - Assay Buffer plate Plate Components: 1. Add Assay Buffer 2. Add this compound (or vehicle) 3. Add Plasminogen 4. Add S-2251 prep->plate Step 1 initiate Initiate Reaction: Add tPA to all wells plate->initiate Step 2 read Measure Absorbance: Read kinetically at 405 nm (e.g., every 30s for 30-60 min) at 37°C initiate->read Step 3 analyze Data Analysis: 1. Plot Absorbance vs. Time 2. Calculate initial velocity (V₀)   (ΔAbs/min) 3. Plot V₀ vs. [this compound] read->analyze Step 4 ClotLysis_Workflow prep Prepare Reagents: - Fibrinogen - Plasminogen - tPA & Thrombin - this compound dilutions - Assay Buffer with Ca²⁺ plate Plate Components: 1. Add Buffer, Fibrinogen, Plasminogen 2. Add this compound (or vehicle) 3. Add tPA prep->plate Step 1 initiate Initiate Clotting: Add Thrombin to all wells plate->initiate Step 2 read Measure Turbidity: Read kinetically at 340-405 nm (e.g., every 60s for 2-4 hours) at 37°C initiate->read Step 3 analyze Data Analysis: 1. Plot OD vs. Time 2. Determine Clot Lysis Time   (e.g., time to 50% OD reduction) 3. Plot Lysis Time vs. [this compound] read->analyze Step 4

References

Troubleshooting & Optimization

Technical Support Center: Stability of 5-trans-PGE2 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 5-trans-PGE2 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound, similar to its cis-isomer PGE2, is its susceptibility to degradation, particularly through dehydration. This process is significantly influenced by the pH of the aqueous solution.

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in slightly acidic to neutral aqueous solutions (pH 3-6). As the pH becomes more alkaline (basic), the rate of degradation increases significantly. Under basic conditions, this compound undergoes dehydration to form 5-trans-PGA2, which can further isomerize to the more stable 5-trans-PGB2.

Q3: What are the main degradation products of this compound in aqueous solutions?

A3: The principal degradation products are 5-trans-PGA2 and 5-trans-PGB2, formed through a sequential dehydration and isomerization process. In some instances, particularly under strongly acidic conditions or at elevated temperatures, epimerization at C-15 can also occur.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: Anhydrous organic solvents such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are recommended for preparing stock solutions.[1] this compound is highly soluble and more stable in these solvents when stored at low temperatures (-20°C).[1]

Q5: Can I prepare a stock solution of this compound directly in an aqueous buffer?

A5: While it is possible to dissolve this compound directly in aqueous buffers, it is generally not recommended for long-term storage due to its instability.[2] If an aqueous stock solution is necessary, it should be prepared fresh before each experiment and used promptly. For cell culture experiments where organic solvents are a concern, a stock solution can be prepared by dissolving the compound in a small amount of ethanol and then diluting it with the culture medium to a final concentration where the ethanol content is negligible.

Q6: How should I store aqueous solutions of this compound for short-term use?

A6: For short-term storage (i.e., within a day), aqueous solutions should be kept on ice or at 2-8°C and protected from light. It is crucial to use a buffer with a slightly acidic to neutral pH (ideally pH 6-7) to minimize degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of this compound in my experiment. Degradation of this compound in the aqueous experimental buffer.- Prepare fresh aqueous solutions of this compound for each experiment from a frozen organic stock. - Ensure the pH of your experimental buffer is between 6 and 7. - Keep all solutions containing this compound on ice whenever possible.
Inconsistent experimental results. Inconsistent concentration of active this compound due to degradation.- Standardize the preparation and handling of your this compound solutions. - Perform a stability test of this compound in your specific experimental buffer to understand its degradation rate. - Consider using a stabilizing agent like cyclodextrin if the experimental conditions are harsh.
Precipitate forms when diluting the organic stock solution into an aqueous buffer. The concentration of this compound exceeds its solubility in the aqueous buffer.- Increase the volume of the aqueous buffer for dilution. - Gently warm the solution or briefly sonicate to aid dissolution, but be mindful of potential temperature-induced degradation. - Prepare a more dilute stock solution in the organic solvent.
Difficulty dissolving this compound directly in an aqueous buffer. This compound has limited solubility in neutral aqueous solutions.- First, dissolve the this compound in a small amount of a water-miscible organic solvent like ethanol or DMSO. - Then, slowly add the aqueous buffer to the organic solution while vortexing. The final concentration of the organic solvent should be kept to a minimum to avoid affecting the experiment.

Quantitative Data Summary

The stability of this compound is expected to be very similar to that of PGE2. The following table summarizes the stability of PGE2 in aqueous solutions at 25°C as a function of pH.

pHTime for 10% Loss of PGE2 (Hours)
3-4133
653
842
94.2
100.42 (25 minutes)
Data adapted from Sigma-Aldrich product information for PGE2.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound (crystalline solid)

    • Anhydrous ethanol (or DMSO/DMF)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound in a sterile environment.

    • Dissolve the this compound in the appropriate volume of anhydrous ethanol (or DMSO/DMF) to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. Under these conditions, the stock solution should be stable for at least one year.

Protocol 2: Stability Testing of this compound in an Aqueous Buffer using HPLC
  • Materials:

    • This compound stock solution (e.g., 10 mg/mL in ethanol)

    • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

    • HPLC system with a UV detector

    • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required)

    • Temperature-controlled incubator or water bath

  • Procedure:

    • Prepare a working solution of this compound in the aqueous buffer at a known concentration (e.g., 100 µg/mL).

    • Immediately after preparation (t=0), inject an aliquot of the working solution into the HPLC system to determine the initial peak area of this compound.

    • Incubate the remaining working solution at the desired temperature (e.g., 25°C or 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution and inject it into the HPLC system.

    • Monitor the chromatograms for the appearance of degradation peaks (e.g., 5-trans-PGA2 and 5-trans-PGB2).

    • Calculate the percentage of this compound remaining at each time point relative to the initial peak area at t=0.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

degradation_pathway PGE2 This compound PGA2 5-trans-PGA2 PGE2->PGA2 Dehydration (e.g., basic pH) PGB2 5-trans-PGB2 PGA2->PGB2 Isomerization experimental_workflow cluster_prep Solution Preparation cluster_incubation Stability Study cluster_analysis Data Analysis prep_stock Prepare organic stock solution of this compound prep_working Dilute stock into aqueous buffer prep_stock->prep_working t0_analysis Analyze at t=0 (HPLC) prep_working->t0_analysis incubation Incubate at controlled temperature t0_analysis->incubation sampling Sample at various time points incubation->sampling hplc_analysis Analyze samples (HPLC) sampling->hplc_analysis data_processing Calculate % remaining and plot kinetics hplc_analysis->data_processing

References

Technical Support Center: 5-trans-PGE2 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low signal issues during the mass spectrometry analysis of 5-trans-prostaglandin E2 (5-trans-PGE2).

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any signal for my this compound standard or sample?

A complete loss of signal can indicate a critical failure in the sample preparation, LC, or MS system.[1] Start by injecting a fresh, known-concentration standard to isolate the problem. If the standard also shows no signal, the issue likely lies with the LC-MS system. Verify mobile phase composition, check for leaks, ensure the ESI needle is spraying correctly, and confirm that the MS method parameters (like MRM transitions and polarity) are correct.[2] If the standard is visible but the sample is not, the problem is likely related to the extraction procedure or extremely low analyte concentration in the sample.

Q2: My this compound signal is very low and inconsistent. What are the common causes?

Low and variable signals are often multifactorial. Key areas to investigate include:

  • Sample Degradation: Prostaglandins can be unstable. Ensure samples are processed quickly on ice and stored at -80°C. The addition of antioxidants like BHT during extraction can prevent free-radical peroxidation.[3]

  • Poor Extraction Recovery: The extraction efficiency for prostaglandins can vary. Use a deuterated internal standard (e.g., PGE2-d4) to normalize for recovery differences.[3][4] A one-step extraction protocol can sometimes improve recovery to as high as 95%.

  • Ion Suppression: Components from the biological matrix can co-elute with this compound and suppress its ionization. Improve sample cleanup, optimize chromatographic separation, or dilute the sample to mitigate this effect.

  • Suboptimal MS Source Conditions: Parameters like nebulizer gas flow, drying gas temperature, and capillary voltage are critical for efficient ionization and must be optimized for your specific instrument and flow rate.

Q3: What are the correct mass transitions and polarity for this compound analysis?

This compound, like other PGE2 isomers, has the same molecular weight and is typically analyzed in negative ion electrospray ionization (ESI) mode . The most common multiple reaction monitoring (MRM) transition is for the [M-H]⁻ ion:

  • Precursor Ion (Q1): m/z 351.2

  • Product Ion (Q3): m/z 189.5

Always use a deuterated internal standard, such as PGE2-d4, with a corresponding transition (e.g., m/z 355.2 → 275.5) for accurate quantification.

Q4: How can I confirm that my issue is with the mass spectrometer and not the LC or sample?

To isolate the MS, you can perform a direct infusion of your this compound standard using a syringe pump, bypassing the LC system. If you see a stable and strong signal during infusion, the mass spectrometer is likely functioning correctly, and the problem resides within your LC system (e.g., column, tubing, mobile phase) or sample preparation. If the infusion signal is weak or absent, troubleshoot the MS ion source and detector.

Systematic Troubleshooting Guide

When faced with low signal, a systematic approach is crucial. The following tables break down potential issues by the stage of the analytical workflow.

Table 1: Sample Preparation Issues
SymptomPossible CauseRecommended Solution
Low or no signal in samples, but standard is fine.Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct pH for extraction. Use a validated one-step extraction method to potentially increase recovery.
Signal degrades over time in stored extracts.Analyte Instability: this compound is degrading in the reconstituted solvent or during storage.Reconstitute dried extracts in an appropriate solvent (e.g., acetonitrile:water) just before injection. Store samples and extracts at -80°C. Avoid repeated freeze-thaw cycles.
Poor reproducibility across different samples.Matrix Effects: Co-eluting substances from the biological matrix are suppressing or enhancing ionization inconsistently.Improve the sample cleanup steps. Dilute the sample extract to reduce the concentration of interfering components. Adjust the chromatography to separate the analyte from the interfering matrix components.
No signal, even for the internal standard.Complete Extraction Failure: A critical error in the extraction process, such as using the wrong solvent or a faulty SPE cartridge.Review the entire extraction protocol step-by-step. Prepare a new set of extraction solvents and use a new batch of SPE cartridges.
Table 2: Liquid Chromatography (LC) Issues

| Symptom | Possible Cause | Recommended Solution | | :--- | :--- | | No peaks, or very broad, misshapen peaks. | Column Problems: The column may be degraded, clogged, or not properly equilibrated. | Replace the column with a new one. Ensure the mobile phase is correctly prepared and filtered. Purge the system thoroughly to remove air bubbles. | | Retention time is shifting significantly. | Inconsistent Mobile Phase: The mobile phase composition is changing, or the pump is not delivering a consistent flow rate. | Prepare fresh mobile phase daily. Use high-purity, LC-MS grade solvents and additives. Check the LC pump for leaks and perform a flow rate accuracy test. | | Low signal and poor peak shape. | Incorrect Mobile Phase pH: The pH of the mobile phase is not optimal for prostaglandin analysis. | For negative ion mode, adding a weak acid like 0.1% formic acid or 1% acetic acid to the mobile phase is common to aid in proton abstraction. | | Complete loss of signal after a few injections. | System Contamination or Clog: A blockage in the injector, tubing, or column is preventing the sample from reaching the MS. | Systematically check for clogs, starting from the injector. Back-flush the column if appropriate. Ensure all fittings are secure. |

Table 3: Mass Spectrometer (MS) Issues
SymptomPossible CauseRecommended Solution
Low signal for all analytes, including infused standards.Dirty Ion Source: The ESI capillary, cone, or sampling orifice is contaminated, physically blocking ion transmission.Clean the ion source components according to the manufacturer's protocol. This is a common cause of gradual or sudden signal loss.
Signal is noisy and unstable.Suboptimal Source Parameters: The electrospray is unstable due to incorrect gas flows, temperatures, or voltages.Optimize source parameters (nebulizing gas, drying gas, source temperature, capillary voltage) via infusion of a standard. Ensure the ESI needle is positioned correctly.
No signal, but infusion shows ions are being generated.Ion Transmission/Detector Issue: Ions are not being transmitted efficiently through the quadrupoles and optics to the detector, or the detector is failing.Check MS tune and calibration. Verify that lens voltages and collision energies are set correctly in the method. If problems persist, a service engineer may need to check the detector.
Correct precursor ion is seen, but no product ion.Incorrect Collision Energy (CE): The CE is too low to fragment the precursor or so high that it obliterates the desired product ion.Perform a CE optimization experiment by infusing the standard and ramping the collision energy to find the value that yields the highest product ion intensity.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add 10 µL of an internal standard solution (e.g., 100 ng/mL PGE2-d4).

    • Add 5 µL of 10% BHT in ethanol to prevent oxidation.

    • Acidify the sample to pH 3-4 with 1 M citric acid or formic acid to protonate the prostaglandin for efficient SPE binding.

  • SPE Cartridge Conditioning:

    • Use a suitable polymeric SPE cartridge (e.g., Waters Oasis HLB).

    • Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of water (pH 3-4). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water (pH 3-4) to remove salts and polar interferences.

    • Wash with 1 mL of 10% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute the this compound and internal standard from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial.

Protocol 2: LC-MS/MS Method Parameters
ParameterTypical Setting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 20% B, ramp to 90% B over 10 min, hold for 2 min, return to 20% B and equilibrate for 3 min.
Flow Rate0.2 - 0.5 mL/min
Column Temperature40°C
Injection Volume5 - 20 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage-3000 to -4500 V
Source Temperature350°C
Nebulizer Gas8 L/min (instrument dependent)
Drying Gas11 L/min (instrument dependent)
MRM TransitionsThis compound: 351.2 → 189.5; PGE2-d4 (IS): 355.2 → 275.5
Dwell Time50 - 100 ms

Visualizations

Experimental Workflow and Potential Signal Loss Points

G cluster_prep Sample Preparation cluster_lc LC System cluster_ms MS System Sample 1. Sample Collection & Storage Spike 2. Spike Internal Standard Sample->Spike Extract 3. Solid-Phase Extraction Spike->Extract Evap 4. Evaporation & Reconstitution Extract->Evap loss1 Degradation Poor Recovery Extract->loss1 Inject 5. Injection Evap->Inject loss2 Adsorption Incomplete Reconstitution Evap->loss2 Column 6. Chromatographic Separation Inject->Column loss3 Clogs Leaks Inject->loss3 Ionize 7. Ionization (ESI Source) Column->Ionize Fragment 8. Fragmentation (Collision Cell) Ionize->Fragment loss4 Ion Suppression Poor Spray Ionize->loss4 Detect 9. Detection Fragment->Detect Data 10. Data Analysis Detect->Data loss5 Suboptimal CE Detector Failure Detect->loss5

Caption: Workflow for this compound analysis highlighting critical points of potential signal loss.

Troubleshooting Decision Tree

G cluster_sample cluster_lcms cluster_lc cluster_ms start Start: Low or No Signal q1 Inject fresh, known standard. Is peak visible? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No check_sample Problem is Sample-Related: - Check extraction recovery - Investigate matrix effects - Verify sample integrity q1:e->check_sample q2 Bypass LC. Infuse standard. Is signal stable? q1:w->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No check_lc Problem is LC-Related: - Check for leaks/clogs - Prepare fresh mobile phase - Replace/clean column q2:s->check_lc check_ms Problem is MS-Related: - Clean ion source - Optimize source parameters - Check tune/calibration q2:e->check_ms

Caption: A logical decision tree to systematically troubleshoot low signal in LC-MS/MS experiments.

References

addressing 5-trans-PGE2 insolubility in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-trans-Prostaglandin E2 (5-trans-PGE2) in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from PGE2?

This compound is a geometric isomer of prostaglandin E2 (PGE2), a primary cyclooxygenase product of arachidonic acid. It is considered an active isomer of PGE2 and is a potent activator of aromatase. While structurally similar, the trans-configuration at the 5th carbon can influence its biological activity and physical properties.

Q2: What are the primary challenges when working with this compound in cell culture?

The main challenge is its low solubility in aqueous solutions, including cell culture media. This can lead to precipitation, making it difficult to achieve and maintain the desired working concentration for experiments. Its stability in aqueous solutions can also be a concern, particularly at basic pH.

Q3: What are the known signaling pathways of PGE2?

PGE2 exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor is coupled to different intracellular signaling pathways:

  • EP1: Coupled to Gαq, its activation leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway.[1][2]

  • EP2 and EP4: Coupled to Gαs, they stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[1][2]

  • EP3: Primarily coupled to Gαi, it inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Some isoforms can also couple to Gαs or Gα12/13, activating the Rho signaling pathway.[1]

Troubleshooting Guides

Issue 1: My this compound precipitated after I added it to my cell culture medium.

  • Potential Cause: The aqueous solubility of this compound in the cell culture medium was exceeded. This is a common issue due to its hydrophobic nature.

  • Solution:

    • Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) are recommended. Ensure the this compound is completely dissolved in the organic solvent before further dilution.

    • Perform a serial dilution. Instead of adding the concentrated stock directly to your full volume of media, perform one or more intermediate dilutions in pre-warmed (37°C) media.

    • Add the stock solution to the media with gentle agitation. Slowly add the this compound stock solution to the pre-warmed media while gently swirling or vortexing.

    • Limit the final concentration of the organic solvent. The final concentration of the organic solvent in your cell culture should be kept to a minimum (typically ≤0.1% for DMSO) to avoid solvent-induced cytotoxicity.

Issue 2: I am observing unexpected or inconsistent results in my experiments.

  • Potential Cause: The this compound may have degraded, or the actual concentration in the medium is lower than expected due to precipitation that is not visible to the naked eye.

  • Solution:

    • Prepare fresh working solutions for each experiment. Due to its limited stability in aqueous solutions, it is not recommended to store this compound in cell culture media for extended periods.

    • Protect from light and store properly. Stock solutions in organic solvents should be stored at -20°C or -80°C and protected from light.

    • Verify the final concentration. If you continue to see inconsistencies, you may need to analytically verify the concentration of this compound in your cell culture medium using a suitable method like an ELISA kit.

Issue 3: I need to avoid using organic solvents in my experiment.

  • Potential Cause: Some cell types are highly sensitive to organic solvents, even at low concentrations.

  • Solution:

    • Dissolving in a basic buffer. this compound is more soluble in slightly basic aqueous solutions. You can attempt to dissolve it in a sterile, dilute basic buffer (e.g., sodium carbonate solution) before adding it to your cell culture medium. However, be aware that high pH can promote degradation.

    • Using a carrier molecule. Cyclodextrins, such as methyl-β-cyclodextrin, can be used to increase the aqueous solubility of hydrophobic molecules. It is crucial to determine the optimal ratio of cyclodextrin to this compound and to test for any effects of the cyclodextrin on your cells.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
DMSO (Dimethyl Sulfoxide)>10 mg/mL
DMF (Dimethylformamide)>10 mg/mL
Ethanol>10 mg/mL
PBS (Phosphate Buffered Saline, pH 7.2)Limited

Note: Specific solubility in cell culture media like DMEM, F-12, and RPMI-1640 is not widely reported and should be empirically determined. The complex composition of these media can affect solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous DMSO or Ethanol

    • Sterile microcentrifuge tubes

    • Sterile, pre-warmed (37°C) cell culture medium

  • Procedure for 10 mM Stock Solution in DMSO:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

    • Reconstitute the this compound in anhydrous DMSO to a final concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: 352.47 g/mol ), add 283.7 µL of DMSO.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C, protected from light.

  • Procedure for Preparing a 10 µM Working Solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium. This will result in a 100 µM solution.

    • Perform a final 1:10 dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM.

    • Gently mix the working solution before adding it to your cell cultures.

Mandatory Visualizations

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 This compound EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gαq EP1->Gq Gs Gαs EP2->Gs Gi Gαi EP3->Gi Rho Rho EP3->Rho activates EP4->Gs PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates Gene_Expression Gene Expression PKC->Gene_Expression regulates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gi->AC inhibits Rho->Gene_Expression regulates CREB->Gene_Expression regulates

Caption: Overview of the primary signaling pathways activated by this compound through its EP receptors.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Reconstitute this compound in DMSO to make a 10 mM stock solution B Store stock solution aliquots at -80°C A->B Aliquot & Store C Thaw one aliquot of stock solution B->C D Prepare intermediate dilution in pre-warmed media (100 µM) C->D Dilute 1:100 E Prepare final working solution in pre-warmed media (e.g., 10 µM) D->E Dilute 1:10 F Add working solution to cell culture E->F Treat cells G Incubate and perform assay F->G H Collect data G->H I Analyze results H->I

Caption: Recommended experimental workflow for preparing and using this compound in cell culture.

References

Technical Support Center: Optimization of Derivatization for 5-trans-PGE2 GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the successful derivatization and analysis of 5-trans-prostaglandin E2 (5-trans-PGE2) using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the GC-MS analysis of this compound? A1: Derivatization is a critical step for compounds like this compound that are not inherently suitable for GC analysis. The primary reasons are:

  • To Increase Volatility: this compound, with its multiple polar functional groups (a carboxylic acid and two hydroxyls), has a very low volatility and will not vaporize in the GC injector without decomposition.[1][2] Derivatization replaces the active hydrogens on these groups with non-polar moieties, such as trimethylsilyl (TMS) groups, making the molecule volatile enough for gas-phase analysis.[3]

  • To Enhance Thermal Stability: The original molecule is prone to thermal degradation at the high temperatures used in the GC injector and column.[4] The resulting derivatives are more stable at these temperatures, preventing sample loss and ensuring accurate quantification.

Q2: What are the most common derivatization techniques for prostaglandins? A2: The most prevalent technique is silylation , which involves replacing active hydrogens with a trimethylsilyl (TMS) group. Common silylating reagents include:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • These are often used with a catalyst, such as trimethylchlorosilane (TMCS), to improve reaction efficiency, especially for hindered functional groups. A solvent like pyridine is frequently used to dissolve the analyte and facilitate the reaction.

Q3: Is GC-MS the optimal method for this compound analysis? A3: While GC-MS is a powerful and well-established technique for prostaglandin analysis, it has limitations, primarily the need for laborious sample preparation and derivatization. Many modern laboratories now prefer Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) because of its high sensitivity, selectivity, and simpler sample preparation, which often does not require derivatization. However, GC-MS remains a highly effective and reliable method when properly optimized.

Q4: What is the most critical factor for a successful derivatization reaction? A4: The complete absence of moisture is arguably the most critical factor. Silylating reagents are highly sensitive to water, which can consume the reagent and prevent the reaction from going to completion. Ensuring the sample extract is evaporated to complete dryness before adding the reagents is essential for achieving high yields and reproducible results.

Troubleshooting Guide

Problem 1: Low or absent analyte peak in the chromatogram.

Possible Cause Recommended Solution & Explanation
Incomplete Sample Drying The presence of residual water or solvent will quench the derivatization reaction. Solution: Ensure the sample is evaporated to absolute dryness under a gentle stream of nitrogen. Avoid overly aggressive heating, which can degrade the analyte.
Degraded Derivatization Reagents Silylating reagents are moisture-sensitive and degrade over time. Solution: Use fresh reagents. Store them in a desiccator under an inert atmosphere and tightly cap them immediately after use.
Incomplete Derivatization Reaction The reaction conditions may not be optimal for this compound. Solution: Increase the reaction temperature (e.g., to 60-75°C) or extend the reaction time (e.g., 30-60 minutes). Consider adding a catalyst like TMCS to drive the reaction to completion.
Analyte Adsorption Active sites in the injector liner or on the column can irreversibly adsorb the analyte. Solution: Use a deactivated (silanized) injector liner. If peak shape is also poor, consider trimming the first few centimeters of the analytical column or replacing it.

Problem 2: Tailing or broad chromatographic peaks.

Possible Cause Recommended Solution & Explanation
Partially Derivatized Analyte If not all active sites on the molecule are derivatized, the remaining polar groups will interact strongly with the GC column, causing peak tailing. Solution: Re-optimize the derivatization procedure as described above (increase temperature, time, or use a catalyst).
Active Sites in the GC System The injector liner, column, or even contaminants can create active sites that lead to undesirable peak shapes. Solution: Clean and deactivate the injector liner. Ensure the column is properly installed and conditioned. If the problem persists, replace the column.
Incorrect Carrier Gas Flow Rate A flow rate that is too low can lead to band broadening and poor peak shape. Solution: Optimize the carrier gas linear velocity for your column dimensions and analytical conditions.

Problem 3: Poor reproducibility between injections.

Possible Cause Recommended Solution & Explanation
Inconsistent Derivatization Minor variations in temperature, time, or reagent volume can lead to significant differences in derivatization efficiency. Solution: Use a temperature-controlled heating block or incubator. For maximum precision, employ an autosampler for the entire derivatization and injection process.
Presence of Water/Moisture Inconsistent amounts of moisture between samples will lead to variable reaction yields. Solution: Implement a rigorous drying procedure for all samples. Use anhydrous solvents and handle reagents in a dry environment (e.g., glove box or under inert gas).
Sample Degradation This compound derivatives may not be stable over long periods. Solution: Analyze samples immediately after the derivatization is complete. Avoid letting derivatized samples sit in the autosampler for extended periods. If necessary, conduct a stability study to determine an acceptable analysis window.

Problem 4: Extraneous or interfering peaks.

Possible Cause Recommended Solution & Explanation
Derivatization Reagent Artifacts The derivatization reagents themselves or their byproducts can produce peaks in the chromatogram. Solution: Prepare and inject a "reagent blank" (containing only the solvent and derivatizing agents) to identify these peaks.
Contaminated Solvents or Glassware Impurities from solvents, glassware, or sample collection tubes can be derivatized and appear as contaminants. Solution: Use high-purity, GC-grade solvents. Thoroughly clean all glassware and consider silanizing it to prevent leaching of contaminants and adsorption of the analyte.
Septum Bleed Particles from an old or over-tightened injector septum can enter the system and create interfering peaks. Solution: Replace the septum regularly and avoid over-tightening the septum nut.

Quantitative Data Summary

Table 1: Common Silylation Reagents and Typical Reaction Conditions

Reagent/CatalystSolventTypical TemperatureTypical TimeNotes
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)Pyridine, Acetonitrile30 - 75 °C30 - 120 minA powerful silylating agent suitable for hydroxyls and carboxylic acids.
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Pyridine, Acetonitrile30 - 75 °C30 - 120 minVery common and effective; often used with a catalyst for complete reaction.
TMCS (Trimethylchlorosilane)Used as a catalyst (1-10%)--Increases the reactivity of the primary silylating agent (MSTFA or BSTFA).

Table 2: Example GC-MS Parameters for Prostaglandin Analysis

ParameterExample Setting
GC Column DB-5ms, HP-5ms, or similar non-polar column (30 m x 0.25 mm x 0.25 µm)
Injector Temperature 250 - 280 °C
Injection Mode Splitless
Carrier Gas Helium, constant flow (~1.0 - 1.2 mL/min)
Oven Program Initial: 150°C, hold 1 min; Ramp: 15°C/min to 280°C; Hold: 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)
Acquisition Mode Selected Ion Monitoring (SIM) for target quantification

Note: These are starting parameters and must be optimized for your specific instrument and application.

Experimental Protocols

Detailed Protocol: Silylation of this compound for GC-MS Analysis

This protocol describes the formation of a trimethylsilyl (TMS) ether-ester derivative of this compound.

Materials:

  • Dried this compound extract or standard

  • Internal Standard (e.g., PGE2-d4)

  • Anhydrous Pyridine

  • Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS autosampler vials with inserts

Procedure:

  • Sample Preparation:

    • To a 2 mL reaction vial, add the sample containing this compound. If starting from a liquid extract, evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove all traces of water and protic solvents.

    • Add an appropriate amount of internal standard (e.g., PGE2-d4) to the sample prior to extraction to correct for procedural losses.

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of anhydrous pyridine. Vortex briefly to ensure the residue is fully dissolved.

    • Add 50 µL of MSTFA + 1% TMCS to the vial.

    • Cap the vial tightly. Ensure the cap has a PTFE-lined septum to prevent contamination and evaporation.

    • Vortex the mixture for 30 seconds.

  • Incubation:

    • Place the vial in a heating block or oven set to 60°C for 45 minutes. Optimization may be required; reaction times can range from 30 to 60 minutes and temperatures from 60°C to 75°C.

  • Sample Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • Do NOT open the vial. Transfer the derivatized sample directly from the reaction vial to a GC autosampler vial with an insert using a clean, dry syringe.

    • Analyze the sample by GC-MS as soon as possible. The stability of the derivative should be assessed if samples will be queued for an extended period.

  • Quality Control:

    • Prepare a reagent blank by following the same procedure without any analyte or sample.

    • Prepare a positive control using a known amount of a this compound standard to verify derivatization efficiency and instrument performance.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Biological Sample (e.g., Plasma, Tissue) Extraction 2. Solid Phase or Liquid-Liquid Extraction Sample->Extraction Drying 3. Evaporation to Complete Dryness Extraction->Drying Add_Solvent 4. Add Anhydrous Pyridine Drying->Add_Solvent Add_Reagent 5. Add Silylating Reagent (e.g., MSTFA + TMCS) Add_Solvent->Add_Reagent Incubate 6. Incubate (e.g., 60°C for 45 min) Add_Reagent->Incubate GCMS 7. GC-MS Analysis Incubate->GCMS Data 8. Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for this compound GC-MS analysis.

Troubleshooting_Tree Start Problem: Low or No Peak Q_Moisture Is sample completely dry? Start->Q_Moisture S_Dry Solution: Improve drying procedure. Q_Moisture->S_Dry No Q_Reagents Are reagents fresh? Q_Moisture->Q_Reagents Yes S_Reagents Solution: Use new reagents; store properly. Q_Reagents->S_Reagents No Q_Conditions Reaction conditions optimized? Q_Reagents->Q_Conditions Yes S_Conditions Solution: Increase temp/time; add catalyst (TMCS). Q_Conditions->S_Conditions No Q_System GC system check? Q_Conditions->Q_System Yes S_System Solution: Use deactivated liner; check for leaks. Q_System->S_System No

Caption: Troubleshooting decision tree for low derivatization yield.

PGE2_Signaling PGE2 PGE2 / this compound EP1 EP1 Receptor (Gq-coupled) PGE2->EP1 EP2 EP2 Receptor (Gs-coupled) PGE2->EP2 EP3 EP3 Receptor (Gi-coupled) PGE2->EP3 EP4 EP4 Receptor (Gs-coupled) PGE2->EP4 PLC ↑ PLC / IP3 / Ca2+ EP1->PLC AC_inc ↑ Adenylyl Cyclase ↑ cAMP EP2->AC_inc AC_dec ↓ Adenylyl Cyclase ↓ cAMP EP3->AC_dec EP4->AC_inc

Caption: Simplified signaling pathways for Prostaglandin E2 (PGE2).

References

Technical Support Center: Overcoming Challenges in 5-trans-PGE2 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the in vivo delivery of 5-trans-PGE2.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with in vivo delivery of prostaglandins like this compound?

A1: The most significant challenge is their rapid metabolism and short biological half-life. Prostaglandin E2 (PGE2), a closely related isomer, is quickly degraded, with a half-life as short as 30 seconds in circulation.[1][2] This rapid inactivation is primarily mediated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is abundant in tissues like the lungs.[3][4] While specific data for this compound is limited, a similar rapid clearance is expected. This necessitates strategies to protect the molecule from degradation or to ensure its sustained release at the target site.

Q2: How can I improve the stability and prolong the action of this compound in vivo?

A2: To enhance stability and duration of action, consider using a sustained-release formulation. Encapsulating this compound in delivery systems like injectable hydrogels, liposomes, or polymeric nanoparticles can protect it from rapid degradation and provide a controlled release over time.[4] Another approach is the co-administration of a 15-PGDH inhibitor, which has been shown to increase the endogenous levels of PGE2 and enhance its effects.

Q3: What are the recommended vehicles for dissolving and administering this compound?

A3: The choice of vehicle depends on the route of administration. For intravenous (IV) administration, the first choice should be normal saline or 5% dextrose. If solubility is an issue, co-solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG400) can be used. However, it is crucial to be aware of the potential for hemolysis with higher concentrations of these co-solvents. For subcutaneous (SC) or intraperitoneal (IP) injections, similar vehicles can be used. It is always recommended to start with aqueous buffers if the compound is sufficiently soluble.

Q4: What are the potential off-target effects of this compound in vivo?

A4: While specific off-target effects for this compound are not well-documented, we can infer potential effects from the known pharmacology of PGE2. PGE2 interacts with four different G protein-coupled receptors (EP1, EP2, EP3, and EP4), which are widely distributed throughout the body and mediate diverse physiological and pathological processes. This broad receptor distribution means that systemic administration of a PGE2 analog could lead to unintended effects in various tissues. For example, PGE2 is involved in inflammation, pain, fever, and blood pressure regulation. Therefore, researchers should carefully monitor for systemic effects and consider local delivery methods to minimize off-target responses.

Q5: How do I choose the appropriate route of administration for my in vivo experiment?

A5: The choice of administration route is critical and depends on the experimental goals.

  • Intravenous (IV): Provides rapid and complete bioavailability, making it suitable for studying acute effects. However, it also leads to rapid clearance.

  • Intraperitoneal (IP): A common route in rodent studies that is relatively easy to perform and allows for rapid absorption into the systemic circulation.

  • Subcutaneous (SC): Generally results in slower absorption compared to IV or IP, which can provide a more sustained release.

  • Local Administration: For targeting specific tissues or organs, local delivery (e.g., intra-tumoral, intra-articular) can maximize the local concentration and minimize systemic side effects.

Troubleshooting Guides

Problem 1: Lack of Expected Biological Effect
Possible Cause Troubleshooting Step
Rapid Degradation 1. Switch to a sustained-release formulation (e.g., hydrogel, liposomes).2. Consider co-administration with a 15-PGDH inhibitor.
Poor Solubility/Precipitation 1. Verify the solubility of this compound in your chosen vehicle at the desired concentration.2. If using co-solvents, ensure the final solution is clear and free of precipitates before injection.
Incorrect Dosing 1. Perform a dose-response study to determine the optimal effective dose in your model.2. Review literature for effective doses of similar PGE2 analogs in comparable experimental setups.
Suboptimal Route of Administration 1. If a systemic effect is desired and not observed with SC or IP, consider IV administration for higher initial bioavailability.2. For localized effects, ensure the administration is directly at the target site.
Problem 2: Unexpected Side Effects or Toxicity
Possible Cause Troubleshooting Step
Off-Target Effects 1. Reduce the administered dose.2. Switch from systemic to local delivery to minimize exposure to non-target tissues.3. Monitor for common prostaglandin-related side effects such as changes in blood pressure, inflammation, or gastrointestinal distress.
Vehicle-Induced Toxicity 1. Run a vehicle-only control group to assess the effects of the formulation itself.2. If using co-solvents like PEG400, be aware of their potential to cause adverse cardiovascular responses at high concentrations.
High Injection Volume 1. Ensure the injection volume is within the recommended limits for the chosen route and animal model to avoid tissue damage and stress.

Data Presentation: Solubility and Stability of Prostaglandins

Table 1: Solubility of this compound

Solvent Solubility
DMF>100 mg/ml
DMSO>100 mg/ml
Ethanol>100 mg/ml
PBS (pH 7.2)>5 mg/ml
Data sourced from Cayman Chemical product information.

Table 2: Half-life of PGE2 in Different Media

Medium Half-life
Circulatory System~30 seconds
Human Plasma~9 minutes
Cell Culture Medium~26 hours
Note: These values are for PGE2 and should be used as an estimate for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice
  • Materials:

    • This compound (crystalline solid)

    • Sterile absolute ethanol

    • Sterile normal saline (0.9% NaCl)

    • Sterile, pyrogen-free microcentrifuge tubes and syringes

  • Procedure:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution by dissolving the this compound in a small volume of absolute ethanol. For example, dissolve 1 mg in 100 µL of ethanol to make a 10 mg/mL stock. Vortex briefly to ensure complete dissolution.

    • For the working solution, dilute the stock solution in sterile normal saline immediately before use. For example, to achieve a final concentration of 100 µg/mL, dilute 10 µL of the 10 mg/mL stock solution into 990 µL of normal saline. The final ethanol concentration should be kept low (ideally <1%) to avoid vehicle-induced effects.

    • Administer the solution via intraperitoneal injection to the lower abdominal quadrant, being careful to avoid the bladder and internal organs. The typical injection volume for a mouse is 100-200 µL.

    • Always include a vehicle control group that receives the same concentration of ethanol in saline without the this compound.

Protocol 2: Quantification of PGE2 and its Metabolites by LC-MS/MS

This protocol provides a general workflow for the gold-standard method of quantifying prostaglandins in biological samples.

  • Sample Collection and Preparation:

    • Collect biological samples (plasma, tissue homogenate, etc.) and immediately add an antioxidant (e.g., butylated hydroxytoluene - BHT) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo synthesis of prostaglandins.

    • Snap-freeze samples in liquid nitrogen and store at -80°C until analysis.

    • Thaw samples on ice and add a known amount of a deuterated internal standard (e.g., PGE2-d4) to each sample for accurate quantification.

  • Solid Phase Extraction (SPE):

    • Acidify the samples to pH 3-4.

    • Use a C18 SPE cartridge to extract the prostaglandins from the sample matrix.

    • Wash the cartridge to remove impurities.

    • Elute the prostaglandins with an organic solvent (e.g., ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

    • Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify the parent and daughter ions of this compound and its metabolites.

Visualizations

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 This compound EP2 EP2 Receptor PGE2->EP2 EP4 EP4 Receptor PGE2->EP4 EP1 EP1 Receptor PGE2->EP1 EP3 EP3 Receptor PGE2->EP3 Gs Gs EP2->Gs activates EP4->Gs activates Gq Gq EP1->Gq activates Gi Gi EP3->Gi activates AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates Gi->AC inhibits cAMP cAMP AC->cAMP produces IP3_DAG IP3 / DAG PLC->IP3_DAG produces PKA PKA cAMP->PKA activates Ca2 Ca²⁺ IP3_DAG->Ca2 releases PKC PKC IP3_DAG->PKC activates Downstream Effects Downstream Effects Ca2->Downstream Effects CREB CREB PKA->CREB phosphorylates NFkB NF-κB PKC->NFkB activates Gene Transcription Gene Transcription CREB->Gene Transcription NFkB->Gene Transcription InVivo_Workflow A 1. Preparation of This compound Formulation C 3. Administration of This compound or Vehicle A->C B 2. Animal Acclimatization & Baseline Measurements B->C D 4. Monitoring & Observation (e.g., behavior, vital signs) C->D E 5. Sample Collection (Blood, Tissues) D->E F 6. Endpoint Analysis (e.g., Biomarkers, Histology) E->F G 7. Data Analysis & Interpretation F->G Troubleshooting_Tree Start Experiment Shows No/Unexpected Effect Q1 Is there a vehicle control group? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No: Run experiment with vehicle-only control. Q1->A1_No No Q2 Does vehicle control show adverse effects? A1_Yes->Q2 A2_Yes Yes: Vehicle is toxic. Reformulate with safer excipients. Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the lack of efficacy the primary issue? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No (Unexpected Side Effects) Troubleshoot_Efficacy Potential Rapid Degradation/Low Dose - Increase dose - Use sustained-release formulation - Co-administer 15-PGDH inhibitor A3_Yes->Troubleshoot_Efficacy Troubleshoot_SideEffects Potential Off-Target Effects - Decrease dose - Switch to local administration - Monitor specific physiological parameters A3_No->Troubleshoot_SideEffects

References

Validation & Comparative

A Comparative Analysis of the Metabolic Stability of 5-trans-PGE2 and PGE2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of 5-trans-Prostaglandin E2 (5-trans-PGE2) and Prostaglandin E2 (PGE2). Understanding the metabolic fate of these potent lipid mediators is crucial for researchers in various fields, including inflammation, oncology, and pharmacology, as it directly impacts their biological activity and therapeutic potential. This document summarizes the available data, details relevant experimental protocols, and provides visual representations of key pathways to facilitate a comprehensive understanding.

Introduction to PGE2 and its Isomer, this compound

Prostaglandin E2 (PGE2) is a principal bioactive eicosanoid derived from the enzymatic metabolism of arachidonic acid. It is a potent lipid mediator with a short half-life that plays a critical role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer biology. The diverse functions of PGE2 are mediated through its interaction with four distinct G protein-coupled receptors (EP1, EP2, EP3, and EP4), which in turn activate divergent intracellular signaling pathways.[1]

This compound is an active isomer of PGE2, differing in the stereochemistry of the double bond at the carbon 5 position. While it shares biological activities with PGE2, such as the activation of aromatase, its metabolic stability is a key parameter that can influence its overall efficacy and duration of action in a biological system.[2]

Metabolic Stability: A Head-to-Head Comparison

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and in vivo efficacy. Rapid metabolism can lead to a short half-life and reduced bioavailability, necessitating higher or more frequent dosing.

Prostaglandin E2 (PGE2)

PGE2 is notoriously unstable in vivo, with a very short half-life in circulation. This rapid clearance is primarily due to extensive enzymatic degradation. The initial and rate-limiting step in PGE2 metabolism is the oxidation of the 15-hydroxyl group to a ketone by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3][4] This conversion results in the formation of 15-keto-PGE2, a biologically inactive metabolite.[4] Following this initial step, the 13,14-double bond is reduced, and the molecule undergoes further degradation through beta- and omega-oxidation pathways.

This compound

Direct comparative experimental data on the metabolic stability of this compound versus PGE2 is currently limited in the scientific literature. However, based on its structural similarity to PGE2, it is hypothesized that this compound is also a substrate for the same metabolic enzymes, including 15-PGDH. The key structural difference, the trans configuration at the 5-6 double bond, is located away from the primary site of metabolic attack (the 15-hydroxyl group). Therefore, it is plausible that this compound undergoes a similar metabolic fate to PGE2.

Without direct experimental evidence, it is not possible to definitively state whether the rate of metabolism for this compound is faster, slower, or equivalent to that of PGE2. Further studies, such as the in vitro microsomal stability assay detailed below, are required to elucidate the precise metabolic profile of this compound and enable a direct quantitative comparison.

Quantitative Data Summary

The following table summarizes the available and hypothesized metabolic parameters for PGE2 and this compound.

ParameterProstaglandin E2 (PGE2)5-trans-Prostaglandin E2 (this compound)Reference
Primary Metabolizing Enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH)Hypothesized to be 15-hydroxyprostaglandin dehydrogenase (15-PGDH)
Primary Metabolic Reaction Oxidation of the 15-hydroxyl groupHypothesized to be oxidation of the 15-hydroxyl group
In Vitro Half-life (Human Lung Homogenate) Very short (rapidly metabolized)Not experimentally determined
In Vivo Half-life (Circulation) Very short (rapidly cleared)Not experimentally determined
Key Metabolites 15-keto-PGE2, 13,14-dihydro-15-keto-PGE2Not experimentally determined

Note: The metabolic data for this compound is largely hypothesized based on its structural similarity to PGE2. Direct experimental validation is required.

Experimental Protocols

To empirically determine and compare the metabolic stability of this compound and PGE2, an in vitro microsomal stability assay is a standard and effective method.

In Vitro Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and PGE2 upon incubation with liver microsomes.

Materials:

  • This compound and PGE2

  • Human or other species-specific liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and PGE2 in a suitable organic solvent (e.g., DMSO or ethanol).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Thaw the liver microsomes on ice immediately before use and dilute to the desired concentration in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound (this compound or PGE2) to the wells to achieve the final desired concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.

  • Sample Processing:

    • Seal the plate and vortex to mix thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (this compound or PGE2) at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Visualizing the Pathways

To provide a clearer understanding of the biological context, the following diagrams illustrate the PGE2 signaling pathway and a typical experimental workflow for assessing metabolic stability.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE2 PGE2 EP_Receptor EP Receptor (EP1-4) PGE2->EP_Receptor G_Protein G Protein (Gq, Gs, Gi) EP_Receptor->G_Protein Effector_Enzymes Effector Enzymes (PLC, AC) G_Protein->Effector_Enzymes Second_Messengers Second Messengers (IP3, DAG, cAMP) Effector_Enzymes->Second_Messengers Downstream_Pathways Downstream Pathways (Ca2+ mobilization, PKA, PKC) Second_Messengers->Downstream_Pathways Biological_Responses Biological Responses (Inflammation, Pain, etc.) Downstream_Pathways->Biological_Responses

Caption: PGE2 Signaling Pathway.

Metabolic_Stability_Workflow Start Start: Prepare Reagents Incubation Incubation: Test Compound + Microsomes + NADPH (37°C) Start->Incubation Time_Points Time Points: (0, 5, 15, 30, 45, 60 min) Incubation->Time_Points Termination Reaction Termination: Add Cold Acetonitrile + Internal Standard Time_Points->Termination Centrifugation Centrifugation: Pellet Precipitated Proteins Termination->Centrifugation Analysis LC-MS/MS Analysis: Quantify Remaining Parent Compound Centrifugation->Analysis Data_Processing Data Processing: Calculate t½ and CLint Analysis->Data_Processing

Caption: In Vitro Metabolic Stability Workflow.

Conclusion

References

Confirming the Identity of Synthetic 5-trans-PGE2 by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data to confirm the identity of synthetic 5-trans-Prostaglandin E2 (5-trans-PGE2) against its natural counterpart, 5-cis-PGE2 (dinoprostone). Detailed experimental protocols and a visualization of the relevant biological pathway are included to support experimental design and data interpretation.

The geometric isomerism at the C5-C6 double bond in Prostaglandin E2 (PGE2) significantly influences its biological activity. While the natural form possesses a cis-double bond, synthetic procedures can yield the trans-isomer. NMR spectroscopy is a powerful tool to differentiate these isomers by analyzing the distinct chemical shifts and coupling constants of the protons and carbons in their molecular structures.

Comparative NMR Data: this compound vs. 5-cis-PGE2

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for this compound and 5-cis-PGE2. The primary distinguishing features are observed in the signals of the protons and carbons at and near the C5-C6 double bond.

Table 1: ¹H NMR Chemical Shift (δ) Comparison

Proton5-trans-PGE₂ (Predicted)5-cis-PGE₂ (Dinoprostone) - Experimental in DMSOKey Differentiating Feature
H-5~5.4-5.6 ppm5.26 ppmThe vinyl protons in the trans configuration are typically observed at a slightly different chemical shift compared to the cis configuration.
H-6~5.4-5.6 ppm5.49 ppmThe coupling constant between H-5 and H-6 is the most definitive parameter.
J₅,₆~15 Hz (expected for trans)~11 Hz (typical for cis)A larger coupling constant is characteristic of a trans relationship between vicinal protons on a double bond.

Table 2: ¹³C NMR Chemical Shift (δ) Comparison

Carbon5-trans-PGE₂ (Predicted)5-cis-PGE₂ (Dinoprostone) - Experimental in DMSOKey Differentiating Feature
C-5~129-131 ppm126.64 ppmThe chemical shifts of the olefinic carbons are sensitive to the geometry of the double bond.
C-6~129-131 ppm129.46 ppmDifferences in steric interactions in the cis and trans isomers can lead to observable changes in the carbon chemical shifts.

Note: As with the ¹H NMR data, the values for this compound are predicted. The experimental data for 5-cis-PGE2 is from the PubChem database.

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

A standard protocol for preparing prostaglandin samples for NMR analysis is as follows:

  • Sample Purity: Ensure the synthetic this compound sample is of high purity, as impurities will complicate spectral analysis. Purification can be achieved by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Chloroform-d (CDCl₃) is a common choice for prostaglandins. For comparison with existing data, it is crucial to use the same solvent.

  • Concentration: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent for accurate chemical shift calibration (δ = 0.00 ppm).

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Key parameters to optimize include the number of scans (typically 16-64), relaxation delay (d1, e.g., 5 seconds), and spectral width.

    • Pay close attention to the integration of the vinyl region to confirm the presence of two protons.

    • Measure the coupling constant (J-value) between the H-5 and H-6 protons accurately.

  • ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to aid in the assignment of carbon signals (CH, CH₂, CH₃).

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm the coupling between H-5 and H-6.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, aiding in the definitive assignment of both ¹H and ¹³C signals.

Visualization of Prostaglandin E2 Signaling

Prostaglandin E2 exerts its biological effects by binding to a family of G-protein coupled receptors (GPCRs) known as EP receptors (EP1, EP2, EP3, and EP4). The activation of these receptors triggers downstream signaling cascades that mediate a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 Response1 Physiological/ Pathological Effects Ca2->Response1 AC_stim Adenylate Cyclase Gs->AC_stim cAMP_stim ↑ cAMP AC_stim->cAMP_stim PKA_stim PKA cAMP_stim->PKA_stim Response2 Gene Expression, Cell Proliferation, Inflammation PKA_stim->Response2 AC_inhib Adenylate Cyclase Gi->AC_inhib inhibition cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib Response3 Inhibition of Cellular Functions cAMP_inhib->Response3

Caption: Prostaglandin E2 (PGE2) signaling pathways mediated by its four receptor subtypes (EP1-4).

Logical Workflow for Identity Confirmation

The process of confirming the identity of synthetic this compound involves a logical progression from synthesis to detailed spectroscopic analysis and comparison with the known natural isomer.

Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Analysis & Comparison cluster_confirmation Identity Confirmation Synthesis Chemical Synthesis of This compound Purification Purification by HPLC Synthesis->Purification SamplePrep Sample Preparation (CDCl₃) Purification->SamplePrep H1_NMR 1D ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR Acquisition SamplePrep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) H1_NMR->TwoD_NMR DataProcessing Spectral Processing & Peak Picking H1_NMR->DataProcessing C13_NMR->TwoD_NMR C13_NMR->DataProcessing TwoD_NMR->DataProcessing Assignment Signal Assignment DataProcessing->Assignment Comparison Comparison with 5-cis-PGE2 Data Assignment->Comparison Confirmation Identity of this compound Confirmed Comparison->Confirmation

Safety Operating Guide

Proper Disposal of 5-trans-PGE2: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of 5-trans-Prostaglandin E2 (5-trans-PGE2) is a critical aspect of laboratory safety and chemical management. As a biologically active lipid compound, improper disposal can pose risks to the environment. This document provides a detailed, step-by-step guide for the proper handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, a lab coat, and chemical-resistant gloves. All handling and disposal procedures for this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation or skin exposure.

Quantitative Data on Prostaglandin E2 Stability

pHTime for 10% Loss at 25°C
3-4133 hours
653 hours
842 hours
94.2 hours
100.42 hours (25 minutes)

Experimental Protocol: Chemical Inactivation of this compound Waste

The primary method for the safe disposal of this compound waste is through chemical inactivation by hydrolysis under basic conditions, followed by disposal as hazardous chemical waste. Acidic conditions can also be used for degradation, though the process is slower.

Objective: To hydrolyze and inactivate this compound in waste solutions prior to final disposal.

Materials:

  • Waste solution containing this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate, labeled hazardous waste container (compatible with the chemical composition of the waste)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

  • Chemical fume hood

Procedure:

  • Segregation of Waste: Collect all waste containing this compound, including unused stock solutions, experimental media, and contaminated consumables, in a dedicated and clearly labeled hazardous waste container.

  • Working in a Fume Hood: Perform the following steps in a certified chemical fume hood to ensure proper ventilation.

  • Basification: Slowly add 1 M NaOH solution to the waste container while gently stirring.

  • pH Adjustment: Monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding 1 M NaOH until the pH of the waste solution is ≥10.

  • Inactivation Time: Allow the basified waste solution to stand for a minimum of 1 hour at room temperature (approximately 25°C) to ensure complete hydrolysis of the this compound. Based on the data for PGE2, a pH of 10 will lead to significant degradation within this timeframe.[1]

  • Neutralization: After the inactivation period, neutralize the solution by slowly adding 1 M HCl while stirring. Adjust the pH to a neutral range (pH 6-8).

  • Final Disposal: The neutralized waste solution must be disposed of as hazardous chemical waste. Do not pour it down the drain.[2] Ensure the waste container is securely sealed, properly labeled with its contents, and disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated segregate Segregate Waste in Labeled Container start->segregate fume_hood Work in Chemical Fume Hood segregate->fume_hood add_base Add 1 M NaOH fume_hood->add_base check_ph Check pH add_base->check_ph ph_high pH >= 10? check_ph->ph_high ph_high->add_base No wait Wait for 1 hour for Inactivation ph_high->wait Yes neutralize Neutralize with 1 M HCl to pH 6-8 wait->neutralize dispose Dispose as Hazardous Chemical Waste via EHS neutralize->dispose end End dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-trans-PGE2
Reactant of Route 2
5-trans-PGE2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。